Product packaging for Vegfr-2-IN-11(Cat. No.:)

Vegfr-2-IN-11

Cat. No.: B12402236
M. Wt: 552.5 g/mol
InChI Key: LIDVDAOWBMAFJR-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vegfr-2-IN-11 is a small molecule inhibitor designed to selectively target and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis. VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase primarily expressed on vascular endothelial cells. Upon binding its primary ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating critical downstream signaling cascades including the PLCγ-PKC, PI3K-Akt, and RAS-RAF-MEK-ERK pathways. These pathways drive physiological and pathological angiogenesis by promoting endothelial cell proliferation, migration, survival, and vascular permeability. In the context of cancer, tumors harness the VEGF/VEGFR-2 signaling axis to foster the development of a new, abnormal blood supply, a process essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound blocks this pro-angiogenic signaling, thereby suppressing the formation of new tumor vasculature. This mechanism makes it a valuable tool for researchers investigating the fundamental biology of angiogenesis and for developing new anti-cancer strategies. Its applications extend to in vitro and in vivo studies focused on a range of solid tumors, as well as other angiogenesis-dependent pathologies such as certain ocular diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H22BrN5S B12402236 Vegfr-2-IN-11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H22BrN5S

Molecular Weight

552.5 g/mol

IUPAC Name

1-[4-[[2-[(E)-2-(4-bromophenyl)ethenyl]quinazolin-4-yl]amino]phenyl]-3-phenylthiourea

InChI

InChI=1S/C29H22BrN5S/c30-21-13-10-20(11-14-21)12-19-27-34-26-9-5-4-8-25(26)28(35-27)31-23-15-17-24(18-16-23)33-29(36)32-22-6-2-1-3-7-22/h1-19H,(H,31,34,35)(H2,32,33,36)/b19-12+

InChI Key

LIDVDAOWBMAFJR-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)Br

Origin of Product

United States

Foundational & Exploratory

Vegfr-2-IN-11: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vegfr-2-IN-11 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase, this compound effectively abrogates downstream signaling cascades, leading to the inhibition of endothelial cell proliferation, migration, and survival. This targeted action culminates in the suppression of tumor angiogenesis, cell cycle arrest, and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of VEGFR-2 Kinase Activity

This compound functions as a direct competitive inhibitor of the VEGFR-2 tyrosine kinase. Its primary mechanism involves binding to the ATP-binding pocket within the catalytic domain of the receptor. This action prevents the phosphorylation of the receptor itself and subsequent activation of downstream signaling proteins. The potent inhibitory effect of this compound against its primary target is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different assays and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)
VEGFR-260.27

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma8.62 ± 0.7
HEPG-2Liver Carcinoma10.18 ± 0.8
MCF-7Breast Adenocarcinoma4.92 ± 0.2

Data presented as mean ± standard deviation.

Impact on Cellular Processes

This compound exerts significant effects on key cellular processes that are fundamental to tumor growth and progression.

Cell Cycle Arrest

In cancer cells, this compound has been shown to induce cell cycle arrest at the G1/S phase transition. This blockade prevents cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

Induction of Apoptosis

Furthermore, this compound is a potent inducer of apoptosis, or programmed cell death. By disrupting the pro-survival signals mediated by VEGFR-2, the inhibitor shifts the cellular balance towards a pro-apoptotic state, leading to the systematic dismantling of the cancer cells.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of intervention for this compound. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways critical for angiogenesis and cell survival, such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1][2] this compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK MAPK->Proliferation Vegfr_2_IN_11 This compound Vegfr_2_IN_11->VEGFR2 Inhibits Autophosphorylation

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: VEGFR-2 Kinase Assay

This workflow outlines the key steps in determining the in vitro inhibitory activity of this compound against its target kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu, Tyr)) start->reagents inhibitor Prepare Serial Dilutions of this compound reagents->inhibitor reaction Incubate VEGFR-2, Substrate, and this compound inhibitor->reaction initiate Initiate Reaction with ATP reaction->initiate incubation Incubate at 30°C initiate->incubation detection Add Detection Reagent (e.g., Kinase-Glo®) incubation->detection luminescence Measure Luminescence detection->luminescence analysis Calculate IC50 Value luminescence->analysis end End analysis->end

Workflow for determining the IC50 of this compound in a kinase assay.

Experimental Workflow: Cell-Based Assays

The following diagram illustrates the general workflow for assessing the effects of this compound on cancer cells.

Cell_Assay_Workflow cluster_assays Endpoint Assays start Start cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat Cells with Varying Concentrations of this compound seeding->treatment incubation Incubate for a Defined Period (e.g., 24-72 hours) treatment->incubation proliferation Cell Proliferation (MTT Assay) incubation->proliferation cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) incubation->apoptosis data_analysis Data Acquisition and Analysis (Spectrophotometry, Flow Cytometry) proliferation->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end End data_analysis->end

General workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits.

  • Reagent Preparation : Prepare a 5x kinase buffer, a solution of recombinant human VEGFR-2 kinase, a solution of the substrate (e.g., Poly(Glu,Tyr) 4:1), and a 500 µM ATP solution.

  • Inhibitor Preparation : Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain the desired concentration range.

  • Reaction Setup : To a 96-well plate, add the kinase buffer, the diluted inhibitor, and the substrate. Add the VEGFR-2 enzyme to all wells except the "blank."

  • Reaction Initiation : Add ATP to all wells to initiate the kinase reaction.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • Detection : Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and generate a luminescent signal.

  • Measurement : After a brief incubation at room temperature, measure the luminescence using a microplate reader.

  • Data Analysis : The luminescent signal is inversely proportional to the kinase activity. Plot the signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[3]

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

  • Cell Culture and Treatment : Culture cells and treat them with this compound at a concentration known to affect proliferation (e.g., its IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting : Harvest both adherent and floating cells and wash them with PBS.

  • Fixation : Fix the cells in ice-cold 70% ethanol while gently vortexing, and store them at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide and RNase A.[4]

  • Incubation : Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry

This protocol utilizes Annexin V-FITC and propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment : Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting : Collect all cells and wash them with cold PBS.

  • Resuspension : Resuspend the cells in 1x Annexin V binding buffer.

  • Staining : Add Annexin V-FITC and propidium iodide to the cell suspension.[1]

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry : Analyze the stained cells promptly using a flow cytometer.

  • Data Analysis : Quantify the cell populations:

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

Conclusion

This compound is a potent and specific inhibitor of VEGFR-2 kinase activity. Its mechanism of action, centered on the blockade of the VEGFR-2 signaling pathway, translates into significant anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the context of anti-angiogenic cancer therapy.

References

Vegfr-2-IN-11: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vegfr-2-IN-11, also identified as compound 8h in scientific literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, this compound effectively disrupts the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby exhibiting promising anti-tumor and anti-angiogenic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery

This compound was developed as part of a research initiative focused on the design and synthesis of novel 4-anilino-2-vinyl-quinazolines as potential anti-cancer agents. The rationale behind its design was to create a molecule that could effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity. Compound 8h, which is this compound, emerged from this series as a highly potent inhibitor of VEGFR-2 with an IC50 value of 60.27 nM.[1]

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value
VEGFR-2 Inhibition (IC50) 60.27 nM
Reference Compound (Sorafenib) VEGFR-2 Inhibition (IC50) 55.43 nM

Table 1: VEGFR-2 Kinase Inhibitory Activity [1]

Cell Line Description IC50 (µM)
HCT-116Human Colon Cancer8.62 ± 0.7
HEPG-2Human Liver Cancer10.18 ± 0.8
MCF-7Human Breast Cancer4.92 ± 0.2

Table 2: Anti-proliferative Activity of this compound [2]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Vegfr_2_IN_11 This compound Vegfr_2_IN_11->VEGFR2 Inhibition Synthesis_Workflow cluster_synthesis Synthesis of this compound (Compound 8h) Start Starting Materials: 2-amino-5-chlorobenzonitrile and 4-methoxyphenylacetonitrile Intermediate1 Intermediate A (Quinazoline derivative) Start->Intermediate1 Cyclization Intermediate2 Intermediate B (Vinyl-substituted quinazoline) Intermediate1->Intermediate2 Vilsmeier-Haack Reaction Final_Product This compound (Compound 8h) Intermediate2->Final_Product Suzuki Coupling Experimental_Workflow cluster_evaluation Biological Evaluation Workflow Synthesis Synthesis of This compound Kinase_Assay VEGFR-2 Kinase Inhibition Assay Synthesis->Kinase_Assay MTT_Assay MTT Assay (Anti-proliferative Activity) Synthesis->MTT_Assay Data_Analysis Data Analysis and IC50 Determination Kinase_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V-FITC) Cell_Cycle->Apoptosis_Assay Apoptosis_Assay->Data_Analysis

References

Vegfr-2-IN-11: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of Vegfr-2-IN-11, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document compiles available quantitative data, details the experimental methodologies used for its characterization, and visualizes key biological pathways and experimental workflows.

Core Target Potency of this compound

This compound, also identified as compound 8h in primary literature, demonstrates potent inhibitory activity against its primary target, VEGFR-2. The half-maximal inhibitory concentration (IC50) has been determined through in vitro enzymatic assays.

TargetIC50 (nM)
VEGFR-260.27[[“]]

Note: A comprehensive kinase selectivity panel for this compound against other related kinases (e.g., VEGFR-1, VEGFR-3, PDGFR, FGFR) is not currently available in the public domain. To illustrate the concept of a selectivity profile, data for a representative highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002, is presented in the following section.

Illustrative Selectivity Profile: The Case of CHMFL-VEGFR2-002

To provide context on how the selectivity of a VEGFR-2 inhibitor is assessed and what a desirable profile looks like, we present data from a well-characterized selective inhibitor, CHMFL-VEGFR2-002. This compound has been tested against a panel of kinases, demonstrating significant selectivity for VEGFR-2 over other closely related tyrosine kinases. The data is presented as the half-maximal growth inhibitory concentration (GI50) from cell-based assays using BaF3 cells engineered to express various kinases.

Kinase TargetGI50 (nM)Selectivity over VEGFR-2 (Fold)
VEGFR-2 150 1
PDGFRα6204.1
PDGFRβ6184.1
VEGFR-1>10,000>66.7
VEGFR-3>10,000>66.7
c-KIT>10,000>66.7
FGFR-1>10,000>66.7
FGFR-3>10,000>66.7

This data is for CHMFL-VEGFR2-002 and is presented for illustrative purposes to demonstrate a selective kinase inhibitor profile.[2]

Cellular Activity of this compound

The biological activity of this compound has been evaluated in various cell-based assays, confirming its anti-proliferative effects and its ability to induce programmed cell death (apoptosis) and alter cell cycle progression in cancer cells.

Anti-proliferative Activity

The cytotoxic effects of this compound were assessed against a panel of human cancer cell lines and a normal human lung fibroblast cell line (WI-38) using the MTT assay. The results indicate a preferential effect on cancer cells.

Cell LineCell TypeIC50 (µM)
MCF-7Breast Adenocarcinoma4.92[[“]]
HCT-116Colorectal Carcinoma8.62[[“]]
HEPG-2Hepatocellular Carcinoma10.18[[“]]
WI-38Normal Lung Fibroblast44.45[[“]]
Cell Cycle Analysis

Treatment of MCF-7 breast cancer cells with this compound resulted in a significant arrest of the cell cycle at the G1/S phase, preventing cells from entering the DNA synthesis (S) phase.

Cell Cycle PhaseControl (%)This compound Treated (%)
G0/G145.8149.18
S39.1443.22
G2/M15.057.60

Data from analysis of MCF-7 cells treated with 4.92 µM this compound for 24 hours.[[“]]

Apoptosis Induction

This compound was shown to be a potent inducer of apoptosis in MCF-7 cells, as determined by Annexin V-FITC/PI staining. Its pro-apoptotic effect was found to be greater than that of the multi-kinase inhibitor sorafenib at their respective IC50 concentrations.

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control0.540.180.72
This compound 3.46 20.72 36.24
Sorafenib2.5829.8832.46

Data from analysis of MCF-7 cells treated for 24 hours.[[“]]

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. This compound acts by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2_active VEGFR-2 Dimer (Phosphorylated) VEGF->VEGFR2_active Binds & Dimerizes VEGFR2_inactive VEGFR-2 (Monomer) PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras Inhibitor This compound Inhibitor->VEGFR2_active Inhibits Kinase Activity Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation

The characterization of a kinase inhibitor like this compound follows a logical progression from broad screening to detailed cellular and in vivo analysis.

Kinase_Inhibitor_Workflow cluster_cellular Cellular Characterization HTS High-Throughput Screen (Biochemical Assay) Hit Hit Compound Identified HTS->Hit IC50 Primary Target IC50 Determination (e.g., VEGFR-2) Hit->IC50 Selectivity Kinase Selectivity Panel (Biochemical or Cell-Based) IC50->Selectivity Cellular Cell-Based Assays Selectivity->Cellular Proliferation Anti-Proliferation (MTT) Apoptosis Apoptosis (Annexin V) CellCycle Cell Cycle (PI Staining) Invivo In Vivo Efficacy & Toxicology Studies Cellular->Invivo Candidate Lead/Candidate Compound Invivo->Candidate

General workflow for kinase inhibitor evaluation.

Detailed Experimental Protocols

The following sections provide the methodologies used to generate the data presented in this guide, based on the primary literature.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Principle: A colorimetric enzyme-linked immunosorbent assay (ELISA) was used. Recombinant human VEGFR-2 kinase is incubated with a substrate and ATP. The amount of phosphorylated substrate is then detected using a specific antibody and a colorimetric reagent.

  • Procedure:

    • A 96-well plate is coated with a poly(Glu, Tyr) 4:1 substrate.

    • Varying concentrations of this compound (or control compound) are added to the wells.

    • Recombinant human VEGFR-2 enzyme is added, and the reaction is initiated by the addition of ATP.

    • The plate is incubated to allow for kinase activity.

    • After incubation, the wells are washed, and an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added.

    • Following another incubation and wash step, a TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added.

    • The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Assay Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cells (HCT-116, HEPG-2, MCF-7, or WI-38) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of this compound for 48 hours.

    • After the treatment period, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for 4 hours at 37°C.

    • The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Assay Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI-stained cells using a flow cytometer, one can distinguish cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

  • Procedure:

    • MCF-7 cells are seeded and treated with this compound (at its IC50 concentration of 4.92 µM) for 24 hours.

    • Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.

    • The fixed cells are washed and then incubated with a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Assay Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • MCF-7 cells are treated with this compound (or sorafenib as a positive control) at their respective IC50 concentrations for 24 hours.

    • Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide are added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

    • The stained cells are immediately analyzed by flow cytometry.

    • Four populations are distinguished: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic.

References

Vegfr-2-IN-11: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition is a critical strategy in cancer therapy. Vegfr-2-IN-11 (also referred to as Compound 8h) has emerged as a potent and selective inhibitor of VEGFR-2, demonstrating significant anti-tumor and pro-apoptotic activities. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades.

Core Mechanism of Action

This compound exerts its biological effects by directly targeting the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, survival, and migration.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and a closely related analogue, Compound 11, which serves as a surrogate for understanding the potential downstream effects.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 8h) [1]

ParameterValueCell Line/Target
VEGFR-2 IC50 60.27 nMVEGFR-2 Kinase
Cytotoxicity IC50 8.62 ± 0.7 µMHCT-116
10.18 ± 0.8 µMHEPG-2
4.92 ± 0.2 µMMCF-7
44.45 ± 3.2 µMWI-38 (Normal Cells)

Table 2: Cellular Effects of this compound (Compound 8h) on MCF-7 Cells [1]

Cellular ProcessObservationTreatment
Cell Cycle Arrest at G1/S phase4.92 µM, 24h
Apoptosis 36.24% Total Apoptosis4.92 µM, 24h
3.46% Early Apoptosis4.92 µM, 24h
20.72% Late Apoptosis4.92 µM, 24h

Table 3: In Vitro Inhibitory Activity and Apoptotic Effects of a Representative VEGFR-2 Inhibitor (Compound 11) [2]

ParameterValueCell Line/Target
VEGFR-2 IC50 0.19 µMVEGFR-2 Kinase
Cytotoxicity IC50 10.61 µMA549
9.52 µMHepG-2
12.45 µMCaco-2
11.52 µMMDA-MB-231
Apoptosis Rate (HepG-2) Increased from 5% to 44%9.52 µM
BAX/Bcl-2 Ratio 4-fold increase9.52 µM
Caspase-3 Level 2.3-fold increase9.52 µM
p53 Expression 3-fold increase9.52 µM

Downstream Signaling Pathways Affected by this compound

Inhibition of VEGFR-2 by this compound is anticipated to disrupt several critical downstream signaling pathways. While direct experimental data on the phosphorylation status of specific downstream effectors for this compound is not yet available, the well-established VEGFR-2 signaling cascade allows for a clear depiction of the expected molecular consequences.

The PLCγ-PKC-MAPK Pathway: Proliferation

Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ). This initiates a cascade involving Protein Kinase C (PKC), Raf, MEK, and finally the Mitogen-Activated Protein Kinase (MAPK/ERK).[3] The activation of this pathway is a primary driver of endothelial cell proliferation. By inhibiting the initial VEGFR-2 phosphorylation, this compound effectively blocks this entire pathway.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Phosphorylates Vegfr_2_IN_11 This compound Vegfr_2_IN_11->VEGFR2 Inhibits PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Vegfr_2_IN_11 This compound Vegfr_2_IN_11->VEGFR2 Inhibits Akt Akt PI3K->Akt Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds FAK FAK VEGFR2->FAK Activates Vegfr_2_IN_11 This compound Vegfr_2_IN_11->VEGFR2 Inhibits p38_MAPK p38 MAPK FAK->p38_MAPK Activates Migration Cell Migration p38_MAPK->Migration Promotes G cluster_0 Cell-Based Assays cluster_1 Flow Cytometry Assays Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Cell Seeding_FC Cell Seeding Compound Treatment_FC Compound Treatment Cell Seeding_FC->Compound Treatment_FC Cell Staining Cell Staining Compound Treatment_FC->Cell Staining Flow Cytometry Flow Cytometry Cell Staining->Flow Cytometry Data Analysis_FC Data Analysis Flow Cytometry->Data Analysis_FC

References

Vegfr-2-IN-11: A Technical Guide to its Role in the Inhibition of Tumor Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anti-cancer therapies. This technical guide provides an in-depth overview of the role of VEGFR-2 in tumor angiogenesis and the inhibitory action of small molecule inhibitors, with a specific focus on the potent VEGFR-2 inhibitor, Vegfr-2-IN-11. This document will detail the VEGFR-2 signaling pathway, the mechanism of action of its inhibitors, present available quantitative data for this compound, and provide representative experimental protocols for the evaluation of such compounds.

Introduction: The Critical Role of VEGFR-2 in Tumor Angiogenesis

Tumor progression beyond a few millimeters in size is fundamentally dependent on the establishment of a dedicated blood supply to provide oxygen and nutrients. This process, known as tumor angiogenesis, is predominantly driven by the Vascular Endothelial Growth Factor (VEGF) family and their corresponding receptors.[1][2] Among these, VEGFR-2 (also known as Kinase Insert Domain Receptor or KDR) is the primary receptor that mediates the pro-angiogenic effects of VEGF-A.[1][3][4]

Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This activation initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[1][3][5] Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[3][4][5] Given its central role, inhibition of VEGFR-2 signaling has emerged as a validated and effective strategy in oncology.[6]

This compound: A Potent VEGFR-2 Inhibitor

This compound is a potent small molecule inhibitor of VEGFR-2. While extensive public data on this specific compound is limited, available information highlights its significant potential in cancer therapy.

Quantitative Data

The following table summarizes the reported in vitro efficacy of this compound.

ParameterValueCell Line/SystemReference
IC50 (VEGFR-2) 60.27 nMKinase Assay[7]
Anti-proliferative Activity 0-100 µMTumor Cells[7]
Cell Cycle Arrest 4.92 µM (24h)MCF-7[7]
Apoptosis Induction 4.92 µM (24h)MCF-7[7]

Note: The anti-proliferative activity is presented as a range, and specific IC50 values against different tumor cell lines were not available in the reviewed literature.

Mechanism of Action: How this compound Inhibits Angiogenesis

As a VEGFR-2 inhibitor, this compound likely exerts its anti-angiogenic effects by competing with ATP for binding to the kinase domain of the VEGFR-2 receptor. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The consequences of this inhibition are multifaceted:

  • Inhibition of Endothelial Cell Proliferation: By blocking the PLCγ-PKC-MAPK pathway, this compound can halt the proliferation of endothelial cells, a fundamental step in the formation of new blood vessels.[3][4]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells.[7] In the context of angiogenesis, this could also apply to endothelial cells, leading to the regression of newly formed tumor vasculature.

  • Cell Cycle Arrest: The observation that this compound arrests the cell cycle at the G1/S phase in MCF-7 breast cancer cells suggests a direct impact on the machinery that governs cell division.[7]

  • Reduced Vascular Permeability: Activated VEGFR-2 increases vascular permeability, which facilitates tumor cell extravasation and metastasis. Inhibition of VEGFR-2 can normalize tumor vasculature and reduce leakiness.

VEGFR-2 Signaling Pathway and Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for an inhibitor like this compound.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 Transmembrane Domain Kinase Domain VEGF-A->VEGFR-2 Binds P P VEGFR-2:kd->P Autophosphorylation PLCg PLCg P->PLCg Activates PI3K PI3K P->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival This compound This compound This compound->VEGFR-2:kd Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Evaluating VEGFR-2 Inhibitors

The following are detailed, representative protocols for key in vitro and in vivo experiments used to characterize the anti-angiogenic and anti-tumor effects of VEGFR-2 inhibitors like this compound.

In Vitro Assays
  • Objective: To determine the direct inhibitory effect of the compound on VEGFR-2 kinase activity.

  • Principle: This assay measures the phosphorylation of a substrate by recombinant human VEGFR-2 kinase in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based method.

  • Methodology:

    • Recombinant human VEGFR-2 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

    • The test compound (this compound) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is measured using a detection reagent (e.g., an antibody specific for the phosphorylated substrate or a luminescent ATP detection reagent).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Objective: To assess the effect of the compound on the proliferation of endothelial cells.

  • Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in the presence of VEGF to stimulate proliferation. The extent of proliferation is measured after treatment with the test compound.

  • Methodology:

    • HUVECs are seeded in 96-well plates and allowed to attach overnight.

    • The medium is replaced with a low-serum medium for serum starvation.

    • Cells are then treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus like VEGF.

    • After a 48-72 hour incubation period, cell proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

    • The absorbance or fluorescence is measured, and the percentage of proliferation inhibition is calculated relative to the vehicle-treated control.

  • Objective: To evaluate the effect of the compound on the migratory capacity of endothelial cells.

  • Principle: A "wound" is created in a confluent monolayer of endothelial cells. The ability of the cells to migrate and close the wound is monitored over time in the presence of the test compound.

  • Methodology:

    • HUVECs are grown to confluence in 6-well plates.

    • A sterile pipette tip is used to create a linear scratch in the cell monolayer.

    • The cells are washed to remove debris and then incubated with medium containing various concentrations of the test compound and VEGF.

    • Images of the scratch are captured at 0 hours and after a defined period (e.g., 12-24 hours).

    • The width of the scratch is measured, and the percentage of wound closure is calculated.

  • Objective: To assess the ability of the compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Principle: Endothelial cells, when plated on a basement membrane extract (e.g., Matrigel), will form a network of tube-like structures. This assay mimics the later stages of angiogenesis.

  • Methodology:

    • A 96-well plate is coated with Matrigel and allowed to solidify.

    • HUVECs are pre-treated with the test compound for a short period.

    • The treated cells are then seeded onto the Matrigel-coated plate.

    • The plate is incubated for 4-18 hours to allow for tube formation.

    • The formation of the tubular network is visualized by microscopy and quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

In Vivo Models
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • Methodology:

    • A specific number of human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into control and treatment groups.

    • The test compound (this compound) is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a VEGFR-2 inhibitor.

Experimental_Workflow Preclinical Evaluation Workflow for a VEGFR-2 Inhibitor Start Start In_Vitro_Kinase_Assay VEGFR-2 Kinase Assay (Determine IC50) Start->In_Vitro_Kinase_Assay Cell_Based_Assays In Vitro Cellular Assays In_Vitro_Kinase_Assay->Cell_Based_Assays Proliferation_Assay Endothelial Cell Proliferation Assay Cell_Based_Assays->Proliferation_Assay Migration_Assay Endothelial Cell Migration Assay Cell_Based_Assays->Migration_Assay Tube_Formation_Assay Tube Formation Assay Cell_Based_Assays->Tube_Formation_Assay In_Vivo_Studies In Vivo Tumor Models Cell_Based_Assays->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model (Efficacy) In_Vivo_Studies->Xenograft_Model PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Studies Toxicity_Studies Toxicology Assessment In_Vivo_Studies->Toxicity_Studies Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for the evaluation of a VEGFR-2 inhibitor.

Conclusion

This compound is a potent inhibitor of VEGFR-2, a critical mediator of tumor angiogenesis. By targeting the ATP-binding site of the VEGFR-2 kinase domain, it effectively blocks downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and migration, and ultimately suppressing tumor growth. The available data, though limited, suggests that this compound also possesses direct anti-tumor effects through the induction of apoptosis and cell cycle arrest. The experimental protocols outlined in this guide provide a robust framework for the further characterization and development of this compound and other novel VEGFR-2 inhibitors as promising anti-cancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

Vegfr-2-IN-11: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preclinical data and results for Vegfr-2-IN-11, a potent VEGFR-2 inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the compound's mechanism of action, in vitro activity, and potential as an anti-cancer agent.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology. This compound, also identified as compound 8h in the primary literature, is a novel 4-anilino-2-vinyl-quinazoline derivative that has demonstrated potent inhibitory activity against VEGFR-2 and significant antitumor effects in preclinical studies.[2]

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By competing with ATP, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. The quinazoline scaffold is a well-known pharmacophore for tyrosine kinase inhibitors, and the specific substitutions in this compound contribute to its high affinity and inhibitory potency.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro VEGFR-2 Kinase Inhibition
CompoundTargetIC50 (nM)Reference CompoundReference IC50 (nM)
This compound (8h)VEGFR-260.27Sorafenib55.43
Data from Hamdi et al., 2022.[2]
Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)
CompoundHCT-116 (Colon)HEPG-2 (Liver)MCF-7 (Breast)WI-38 (Normal Lung Fibroblast)
This compound (8h)8.62 ± 0.710.18 ± 0.84.92 ± 0.244.45 ± 3.2
Sorafenib9.185.477.53Not Reported
Data from Hamdi et al., 2022, as reported by MedchemExpress.[2][3]
Table 3: Cellular Effects on MCF-7 Breast Cancer Cells
ParameterThis compound (8h)SorafenibUntreated Control
Cell Cycle Arrest
G0/G1 Phase (%)49.18Not Reported45.81
S Phase (%)43.22Not Reported39.14
G2/M Phase (%)7.6 (decrease from 15.05)Not Reported15.05
Apoptosis
Early Apoptosis (%)3.46Not Reported0.54
Late Apoptosis (%)20.72Not Reported0.18
Total Apoptosis (%)36.2432.46Not Applicable
Data from Hamdi et al., 2022.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

The in vitro inhibitory activity of this compound against the VEGFR-2 kinase was likely determined using a standard kinase assay format, such as an ELISA-based method or a radiometric assay. A typical protocol would involve:

  • Reagents: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound (this compound).

  • Procedure:

    • The VEGFR-2 enzyme is incubated with various concentrations of this compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is then stopped, and the level of substrate phosphorylation is quantified.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vitro Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of this compound against cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HCT-116, HEPG-2, MCF-7) and a normal cell line (WI-38) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound (typically in a range from 0 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of MCF-7 cells was analyzed by flow cytometry.

  • Cell Treatment: MCF-7 cells are treated with this compound at its IC50 concentration (4.92 µM) for 24 hours.

  • Procedure:

    • After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are then washed and stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide, PI) and RNase A.

    • The DNA content of the stained cells is then analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the DNA content histograms.

Apoptosis Assay

The induction of apoptosis in MCF-7 cells by this compound was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment: MCF-7 cells are treated with this compound at its IC50 concentration (4.92 µM) for 24 hours.

  • Procedure:

    • Following treatment, both adherent and floating cells are collected and washed with cold PBS.

    • The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • The stained cells are analyzed by flow cytometry.

  • Data Analysis: The flow cytometry data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). The percentages of cells in each quadrant are quantified.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Vegfr2_IN_11 This compound Vegfr2_IN_11->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start: Compound Synthesis (this compound) Kinase_Assay In Vitro VEGFR-2 Kinase Inhibition Assay Start->Kinase_Assay Cell_Culture Culture Cancer and Normal Cell Lines Start->Cell_Culture IC50_Kinase Determine VEGFR-2 IC50 Kinase_Assay->IC50_Kinase Results Preclinical Data Summary IC50_Kinase->Results MTT_Assay Anti-proliferative (MTT) Assay Cell_Culture->MTT_Assay IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Cell->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50_Cell->Apoptosis IC50_Cell->Results Cell_Cycle->Results Apoptosis->Results

Caption: Workflow for the in vitro preclinical evaluation of this compound.

Logical Relationship of this compound's Mechanism of Action

MOA_Logic Vegfr2_IN_11 This compound VEGFR2_Kinase VEGFR-2 Tyrosine Kinase Vegfr2_IN_11->VEGFR2_Kinase Targets ATP_Binding Inhibition of ATP Binding VEGFR2_Kinase->ATP_Binding Phosphorylation Blocks Receptor Autophosphorylation ATP_Binding->Phosphorylation Downstream_Signaling Inhibition of Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream_Signaling Angiogenesis Suppression of Angiogenesis Downstream_Signaling->Angiogenesis Cell_Proliferation Inhibition of Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation Apoptosis_Induction Induction of Apoptosis Downstream_Signaling->Apoptosis_Induction leads to Antitumor_Effect Overall Antitumor Effect Angiogenesis->Antitumor_Effect Cell_Proliferation->Antitumor_Effect Apoptosis_Induction->Antitumor_Effect

Caption: Logical flow of this compound's mechanism of action leading to antitumor effects.

References

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-11 Kinase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing kinase activity assays for Vegfr-2-IN-11, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document includes an overview of the VEGFR-2 signaling pathway, detailed protocols for both biochemical and cellular assays, and templates for data presentation.

Introduction to VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding by its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4][5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4][6] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it promotes tumor angiogenesis, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[1][7][8] Consequently, VEGFR-2 has emerged as a critical target for anti-cancer drug development.[3][4]

This compound: A Selective VEGFR-2 Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain. By competitively inhibiting ATP binding, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. The assays described in this guide are designed to quantify the inhibitory potency of this compound and to characterize its effects on VEGFR-2 signaling in both biochemical and cellular contexts.

Key Signaling Pathways

The following diagram illustrates the central role of VEGFR-2 in mediating angiogenic signaling.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability Akt->Permeability Vegfr_2_IN_11 This compound Vegfr_2_IN_11->VEGFR2 Inhibits

Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Activity Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant human VEGFR-2 in a cell-free system. A common method is a luminescence-based assay that quantifies ATP consumption.

Workflow Diagram:

Biochemical_Assay_Workflow Biochemical Kinase Assay Workflow A Prepare Reagents: - Recombinant VEGFR-2 - Kinase Substrate (e.g., Poly-Glu,Tyr) - ATP - this compound Dilutions B Add Reagents to 96-well Plate: 1. VEGFR-2 Enzyme 2. This compound or Vehicle 3. Substrate/ATP Mixture A->B C Incubate at 30°C for 60 min B->C D Add Kinase-Glo® Reagent C->D E Incubate at RT for 10 min D->E F Measure Luminescence E->F G Data Analysis: - Normalize to Controls - Calculate IC50 F->G

Caption: Workflow for the in vitro biochemical kinase activity assay.

Materials:

  • Recombinant Human VEGFR-2 (KDR) Kinase (e.g., from BPS Bioscience, Cat# 78857)[9]

  • Kinase-Glo® MAX Assay Kit (Promega, Cat# V6071)[9]

  • Kinase Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • This compound

  • DMSO (vehicle)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer.

    • Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1X kinase assay buffer. The final concentration will need to be optimized.

    • Prepare a 2X substrate/ATP mixture in 1X kinase assay buffer. The final concentrations of substrate and ATP should be at or near their Km values for VEGFR-2.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in 1X kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.[10]

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 20 µL of the diluted VEGFR-2 enzyme solution to each well.

    • Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

    • Add 50 µL of Kinase-Glo® Reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Normalize the data to the vehicle control (100% activity) and a high concentration of a known potent inhibitor or no ATP control (0% activity).

  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation:

This compound Conc. (nM)Luminescence (RLU)% Inhibition
0 (Vehicle)150,0000
0.1145,0003.3
1120,00020.0
1078,00048.0
10015,00090.0
10005,00096.7
IC50 (nM) 10.5
Cellular VEGFR-2 Phosphorylation Assay (In-Cell Western)

This assay measures the ability of this compound to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose.

Workflow Diagram:

Cellular_Assay_Workflow Cellular Phosphorylation Assay Workflow A Seed HUVECs in 96-well Plate B Serum Starve Cells (4-6 hours) A->B C Pre-treat with this compound or Vehicle (1 hour) B->C D Stimulate with VEGF-A (10 min) C->D E Fix and Permeabilize Cells D->E F Block Non-specific Binding E->F G Incubate with Primary Antibodies: - Anti-pVEGFR2 (Tyr1175) - Normalization Antibody (e.g., anti-Actin) F->G H Incubate with Fluorescently-labeled Secondary Antibodies G->H I Image and Quantify Fluorescence H->I J Data Analysis: - Normalize pVEGFR2 to Total Protein - Calculate IC50 I->J

Caption: Workflow for the cellular VEGFR-2 phosphorylation assay.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Basal Medium (for starvation)

  • VEGF-A

  • This compound

  • DMSO

  • Formaldehyde (for fixing)

  • Triton X-100 (for permeabilization)

  • Blocking Buffer (e.g., Odyssey Blocking Buffer)

  • Primary Antibodies:

    • Rabbit anti-phospho-VEGFR-2 (Tyr1175)

    • Mouse anti-Actin or other normalization protein

  • Secondary Antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Clear-bottom 96-well plates

  • Infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

  • Cell Culture and Treatment:

    • Seed HUVECs in a 96-well plate and grow to 80-90% confluency.

    • Remove the growth medium and replace it with basal medium. Serum starve the cells for 4-6 hours.

    • Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.

  • Immunostaining:

    • Aspirate the medium and fix the cells with 4% formaldehyde for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash the cells five times with PBS containing 0.1% Tween-20.

    • Incubate the cells with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells five times with PBS containing 0.1% Tween-20.

  • Imaging and Analysis:

    • Image the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the phospho-VEGFR-2 signal and the normalization protein signal.

    • Normalize the phospho-VEGFR-2 signal to the normalization protein signal for each well.

    • Calculate the IC50 value as described for the biochemical assay.

Data Presentation:

This compound Conc. (nM)Normalized pVEGFR2 Signal% Inhibition
0 (Vehicle)1.850
11.727.0
101.2532.4
1000.6564.9
10000.2089.2
100000.1194.1
IC50 (nM) 45.2

Summary of Quantitative Data

The following table summarizes the inhibitory potency of this compound as determined by the described assays.

Assay TypeEndpointIC50 (nM)
Biochemical Kinase AssayVEGFR-2 Kinase Activity10.5
Cellular Phosphorylation AssaypVEGFR-2 (Tyr1175) Levels45.2

These detailed protocols and application notes provide a robust framework for the characterization of this compound and other potential VEGFR-2 inhibitors. The combination of biochemical and cellular assays allows for a comprehensive understanding of a compound's mechanism of action and its efficacy in a more physiologically relevant context.

References

Application Notes and Protocols for Vegfr-2-IN-11 in Animal Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of Vegfr-2-IN-11, a novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, in animal xenograft models. The following sections detail the mechanism of action, representative dosages from analogous compounds, and standardized experimental procedures to assess the anti-tumor efficacy of this compound.

Introduction to VEGFR-2 Inhibition in Oncology

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[1][2][3] In the context of cancer, tumor cells often secrete VEGF to stimulate the growth of a dedicated blood supply, which is crucial for tumor progression, invasion, and metastasis.[1][2] VEGFR-2, a receptor tyrosine kinase expressed predominantly on endothelial cells, plays a central role in this process.[1][2][3] Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2][3][4]

This compound is a potent small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activation and downstream signaling. By inhibiting VEGFR-2, this compound is expected to suppress tumor-associated angiogenesis, leading to a reduction in tumor growth.

VEGFR-2 Signaling Pathway

The following diagram illustrates the critical signaling cascades initiated by the activation of VEGFR-2 upon VEGF binding. This compound acts by preventing the initial autophosphorylation of the receptor, thus inhibiting all subsequent downstream events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates FAK FAK VEGFR-2->FAK Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration FAK->Migration This compound This compound This compound->VEGFR-2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Dosage and Administration in Animal Xenograft Models

As this compound is a novel compound, specific dosage information is not yet publicly available. However, dosage for preclinical studies can be guided by data from other well-characterized VEGFR-2 inhibitors. The following tables summarize typical dosages, administration routes, and observed efficacy for Sunitinib, Sorafenib, and Axitinib in mouse xenograft models.

Table 1: Sunitinib Dosage and Efficacy in Mouse Xenograft Models

Cancer TypeMouse StrainDosageAdministration RouteEfficacyReference
Ovarian CancerSCID40 mg/kg/dayOral Gavage1.6-fold reduction in tumor growth[5]
NeuroblastomaNOD/SCID20, 30, 40 mg/kg/dayOral GavageDose-dependent tumor growth inhibition[6]
Hepatocellular CarcinomaN/AN/AN/AInhibition of VEGFR-2 phosphorylation[7]

Table 2: Sorafenib Dosage and Efficacy in Mouse Xenograft Models

Cancer TypeMouse StrainDosageAdministration RouteEfficacyReference
Hepatocellular CarcinomaN/A10, 30, 50, 100 mg/kg/dayOral Gavage85% tumor growth inhibition at 50 mg/kg[8]
Hepatocellular CarcinomaN/A30, 60 mg/kg/dayOral GavageDose-dependent tumor growth slowing[9]
Anaplastic Thyroid CarcinomaNude40, 80 mg/kg/dayN/A63% and 93% tumor growth inhibition, respectively[10]
Hepatocellular CarcinomaNude25 mg/kg, 5x/week for 3 weeksOral Gavage49.3% inhibition of xenograft growth[11]

Table 3: Axitinib Dosage and Efficacy in Mouse Xenograft Models

Cancer TypeMouse StrainDosageAdministration RouteEfficacyReference
Lung CancerN/A25 mg/kg/day, 5 days/weekN/AImproved survival when combined with radiation[12]
GlioblastomaAthymic Nude25, 50 mg/kg/dayIntraperitoneal InjectionExtended survival, especially in combination therapy[13]
Gastrointestinal Stromal TumorN/AN/AOral GavageInhibition of tumor growth[14]

Experimental Protocols

The following protocols provide a generalized framework for evaluating the efficacy of this compound in a subcutaneous xenograft model.

The formulation of this compound will depend on its physicochemical properties. For oral administration of hydrophobic small molecules, common vehicles include:

  • Aqueous suspension: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 80 (Tween® 80) in sterile water.[15]

  • Oil-based solution: Corn oil or peanut oil.[16][17]

  • Aqueous solution with solubilizing agents: Formulations containing cyclodextrins or DMSO.[16][17][18]

Protocol:

  • Determine the appropriate vehicle based on the solubility of this compound.

  • Weigh the required amount of this compound for the desired concentration (e.g., 4 mg/ml for a 40 mg/kg dose in a 20g mouse at 10 ml/kg dosing volume).

  • If preparing a suspension, gradually add the vehicle to the compound powder while triturating to ensure a uniform mixture.

  • Use a sonicator or homogenizer to create a fine, homogenous suspension.

  • Prepare the dosing solution fresh daily or establish its stability for storage.

Materials:

  • Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID), 6-8 weeks old.

  • Cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer).

  • Sterile PBS and Matrigel (optional, can enhance tumor take rate).

  • Syringes and needles (27G).

Protocol:

  • Culture cancer cells to ~80% confluency.

  • Harvest cells using trypsin, wash with PBS, and perform a cell count.

  • Resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Matrigel can be mixed with the cell suspension at a 1:1 ratio.

  • Anesthetize the mice.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

Protocol:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Record the initial tumor volume and body weight of each mouse.

  • Administer this compound or the vehicle control to the respective groups via oral gavage daily (or as per the determined dosing schedule).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice regularly.

  • Continue treatment for the specified duration (e.g., 21-28 days) or until the tumors in the control group reach the predetermined endpoint.

  • At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

  • Tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., CD31 staining for microvessel density) or flash-frozen for molecular analysis.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo efficacy study using a xenograft model.

Xenograft_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Cell_Culture Cancer Cell Culture & Expansion Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (1-2 weeks) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing with This compound or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Repeated Cycle Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision Tissue_Processing Tissue Processing (IHC, WB, etc.) Tumor_Excision->Tissue_Processing Data_Analysis Data Analysis & Reporting Tissue_Processing->Data_Analysis

Caption: Standard workflow for a preclinical xenograft study.

References

Application Notes and Protocols for Vegfr-2-IN-11 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Vegfr-2-IN-11, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in cell culture experiments. The following information is designed to guide researchers in utilizing this compound for studies on angiogenesis, cell proliferation, apoptosis, and cell cycle progression.

Introduction to this compound

This compound is a small molecule inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, making it a critical target for therapeutic intervention. This compound has demonstrated potent anti-tumor and pro-apoptotic activities in various cancer cell lines.

Mechanism of Action: this compound selectively binds to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling leads to the suppression of endothelial cell proliferation and migration, ultimately hindering angiogenesis. In cancer cells, this can result in the induction of apoptosis and cell cycle arrest.

Physicochemical Properties and Stock Solution Preparation

A summary of the key physicochemical and biological properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₉H₂₂BrN₅S[1]
Molecular Weight 552.49 g/mol [1]
VEGFR-2 IC₅₀ 60.27 nM[1][2]
Stock Solution Preparation Protocol

It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming to 37°C may aid in dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound. The provided concentrations and incubation times are starting points and should be optimized for your specific cell line and experimental conditions.

Cell Proliferation Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, HEPG-2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data Summary:

Cell LineIC₅₀ (µM)Reference
HCT-1168.62 ± 0.7[1][2]
HEPG-210.18 ± 0.8[1][2]
MCF-74.92 ± 0.2[1][2]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 cells (or other sensitive cell line)

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with this compound at a concentration around its IC₅₀ (e.g., 4.92 µM for MCF-7 cells) and a vehicle control for 24 hours.[1][2]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Quantitative Data Summary (MCF-7 cells treated with 4.92 µM this compound for 24h): [1][2]

Cell PopulationPercentage (%)Fold Change vs. Untreated
Early Apoptosis 3.466.4
Late Apoptosis 20.72(Compared to 0.18% in untreated)
Total Apoptosis 36.24N/A
Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase staining buffer

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with this compound at a concentration around its IC₅₀ (e.g., 4.92 µM for MCF-7 cells) and a vehicle control for 24 hours.[1][2]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Quantitative Data Summary (MCF-7 cells treated with 4.92 µM this compound for 24h): [1][2]

Cell Cycle PhaseUntreated (%)Treated (%)
G0/G1 45.8149.18
S 39.1443.22
G2/M 15.057.45

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Vegfr_2_IN_11 This compound Vegfr_2_IN_11->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat Treat with this compound (and Vehicle Control) Incubate_24h->Treat Incubate_Treatment Incubate for 24-72h Treat->Incubate_Treatment Proliferation Cell Proliferation Assay (MTT/CCK-8) Incubate_Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Incubate_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubate_Treatment->Cell_Cycle Read_Absorbance Read Absorbance Proliferation->Read_Absorbance Flow_Cytometry_A Flow Cytometry Analysis Apoptosis->Flow_Cytometry_A Flow_Cytometry_C Flow Cytometry Analysis Cell_Cycle->Flow_Cytometry_C Analyze_Data Analyze Data (IC50, % Apoptosis, % Cell Cycle) Read_Absorbance->Analyze_Data Flow_Cytometry_A->Analyze_Data Flow_Cytometry_C->Analyze_Data

Caption: General experimental workflow for in vitro evaluation of this compound.

Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. Researchers should conduct their own optimization experiments for specific cell lines and assays. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for Vegfr-2-IN-11 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2] The development of small molecule inhibitors against VEGFR-2 is a major focus in oncology drug discovery. Vegfr-2-IN-11 is a potent inhibitor of VEGFR-2, demonstrating significant antitumor and pro-apoptotic activities.[3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in high-throughput screening (HTS) assays designed to identify and characterize novel VEGFR-2 inhibitors.

Mechanism of Action of this compound

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[4][6][7][8]

This compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain. By occupying this site, it prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote angiogenesis. This inhibition of VEGFR-2 signaling ultimately leads to a reduction in tumor growth and vascularization.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg Activation PI3K PI3K P2->PI3K Activation PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation AKT->Proliferation Vegfr_2_IN_11 This compound Vegfr_2_IN_11->VEGFR2 Inhibition

VEGFR-2 signaling pathway and inhibition by this compound.

Quantitative Data for VEGFR-2 Inhibitors

The following table summarizes the inhibitory activity of this compound and other known VEGFR-2 inhibitors. This data is essential for comparing the potency of test compounds in HTS assays.

CompoundIC50 (VEGFR-2)Cell Line(s)Antiproliferative IC50Reference
This compound 60.27 nM MCF-7 4.92 µM [3]
HCT-1168.62 µM[3]
HEPG-210.18 µM[3]
Sorafenib90 nM--[9]
82 nM--[10]
Sunitinib10 nM--[9]
Compound 11192 nMA549, HepG-2, Caco-2, MDA10.61, 9.52, 12.45, 11.52 µM[10]
Compound 23j3.7 nMMCF-7, HepG210.2, 6.4 µM[11]

Application in High-Throughput Screening

This compound is an ideal positive control for HTS campaigns aimed at discovering novel VEGFR-2 inhibitors. Its high potency and well-characterized mechanism of action provide a reliable benchmark for assay performance and for the identification of new chemical entities with potential therapeutic value. The following protocols describe two common HTS assay formats: a biochemical (ELISA-based) assay and a cell-based assay.

Experimental Protocols

Biochemical ELISA-based High-Throughput Screening Protocol

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2 kinase.

Principle:

Recombinant VEGFR-2 is incubated with a biotinylated substrate peptide, ATP, and the test compound in a streptavidin-coated microplate. The amount of phosphorylated substrate is then quantified using a phosphorylation-specific antibody conjugated to horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal. A decrease in signal indicates inhibition of VEGFR-2 activity.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (extracellular domain)

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • Streptavidin-coated 96-well or 384-well plates

  • Anti-phosphotyrosine antibody-HRP conjugate

  • ATP

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Chemiluminescent or colorimetric HRP substrate

  • Microplate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense into the microplate.

  • Enzyme and Substrate Addition: Add recombinant VEGFR-2 and the biotinylated substrate to the assay buffer. Dispense this mixture into the wells containing the compounds.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate with wash buffer to remove unbound reagents.

  • Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

  • Final Wash: Wash the plate to remove unbound antibody.

  • Signal Detection: Add the HRP substrate and measure the chemiluminescent or colorimetric signal using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values for active compounds.

HTS_Workflow A Compound Plating (Test Compounds & this compound) B Addition of VEGFR-2 & Biotinylated Substrate A->B C Initiation with ATP & Incubation B->C D Wash Step C->D E Addition of Anti-Phosphotyrosine-HRP D->E F Wash Step E->F G Addition of HRP Substrate F->G H Signal Detection (Microplate Reader) G->H I Data Analysis (% Inhibition, IC50) H->I

Biochemical HTS workflow for VEGFR-2 inhibitors.
Cell-based High-Throughput Screening Protocol

This assay measures the inhibition of VEGF-induced cell proliferation in a VEGFR-2 expressing cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Principle:

HUVECs, which endogenously express VEGFR-2, are seeded in microplates. The cells are then treated with test compounds in the presence of VEGF-A. Cell proliferation is measured after a set incubation period using a reagent that quantifies viable cells (e.g., a resazurin-based assay or a luminescent cell viability assay). A decrease in cell proliferation indicates inhibitory activity against the VEGFR-2 pathway.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • VEGF-A

  • This compound (as a positive control)

  • Test compounds

  • DMSO

  • 96-well or 384-well clear-bottom, black-walled tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HUVECs into the microplates and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of test compounds and this compound to the cells.

  • VEGF Stimulation: Add VEGF-A to all wells except for the negative control wells.

  • Incubation: Incubate the plates for a period that allows for measurable cell proliferation (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescent signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition of VEGF-induced proliferation for each compound concentration. Determine the IC50 values for active compounds.

These protocols provide a robust framework for the high-throughput screening and characterization of novel VEGFR-2 inhibitors, with this compound serving as a critical tool for assay validation and data interpretation.

References

Application Notes: Vegfr-2-IN-11 for Immunofluorescence Analysis of VEGFR-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels. It plays a crucial role in both physiological processes, such as wound healing, and pathological conditions, most notably tumor growth and metastasis.[1][2] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3][4] Given its central role in angiogenesis, VEGFR-2 is a major target for anti-cancer therapies.

Vegfr-2-IN-11 is a potent and specific small-molecule inhibitor of the VEGFR-2 tyrosine kinase.[5] It functions by competing with ATP at the kinase domain, thereby blocking the receptor's autophosphorylation and downstream signaling. These application notes provide detailed protocols for utilizing this compound in conjunction with immunofluorescence (IF) techniques to study VEGFR-2 biology, primarily through competitive binding assays to demonstrate target engagement and specificity. While not a fluorescent probe itself, this compound is a valuable tool for validating antibody specificity and investigating the functional consequences of VEGFR-2 inhibition at the cellular level.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and typical VEGFR-2 expression levels in various cell lines, providing a basis for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/TargetReference
IC₅₀ (Kinase Assay) 60.27 nMVEGFR-2[5]
IC₅₀ (Anti-proliferative) 4.92 ± 0.2 µMMCF-7 (Breast Cancer)[5]
IC₅₀ (Anti-proliferative) 8.62 ± 0.7 µMHCT-116 (Colon Cancer)[5]
IC₅₀ (Anti-proliferative) 10.18 ± 0.8 µMHEPG-2 (Liver Cancer)[5]
IC₅₀ (Toxicity) 44.45 ± 3.2 µMWI-38 (Normal Lung Fibroblast)[5]

Table 2: Representative VEGFR-2 Surface Expression on Various Cell Lines

Cell TypeDescriptionApprox. Surface Receptors/CellReference
HUVEC Human Umbilical Vein Endothelial Cells~10,000 - 50,000[6]
MDA-MB-231 Human Breast Cancer~1,000[7][8]
DAOY Human MedulloblastomaExpression Detected[9]
SKOV3ip1 Human Ovarian CancerExpression Detected[10]
Tumor Endothelial Cells Mouse (Xenograft Model)~1,200 - 1,700[7][8]

VEGFR-2 Signaling Pathway

This compound inhibits the kinase domain of VEGFR-2, preventing the phosphorylation events that trigger downstream signaling. The diagram below illustrates the major pathways affected.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_PLCg Proliferation & Permeability cluster_PI3K Survival cluster_Migration Migration cluster_Src Permeability receptor VEGFR-2 Extracellular Domain Kinase Domain C-Terminal Tail PLCg PLCγ receptor->PLCg Autophosphorylation (pY1175, pY1214, pY951) PI3K PI3K receptor->PI3K Autophosphorylation (pY1175, pY1214, pY951) SHB SHB receptor->SHB Autophosphorylation (pY1175, pY1214, pY951) TSAd TSAd receptor->TSAd Autophosphorylation (pY1175, pY1214, pY951) ligand VEGF-A ligand->receptor Binds inhibitor This compound inhibitor->receptor Inhibits Kinase Activity pathway_node pathway_node downstream_effect downstream_effect PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK SHB->FAK Src Src TSAd->Src Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival (Anti-Apoptosis) Akt->Survival Migration Cell Migration FAK->Migration Permeability Vascular Permeability Src->Permeability

Caption: VEGFR-2 signaling cascade and point of inhibition by this compound.

Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining for VEGFR-2

This protocol outlines the standard procedure for detecting VEGFR-2 in cultured cells using an indirect immunofluorescence method.

IF_Workflow step_node step_node incubation_node incubation_node wash_node wash_node final_step final_step start Seed Cells on Coverslips fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (e.g., 0.1% Triton X-100) wash2 Wash (PBS) perm->wash2 block Blocking (e.g., 5% BSA) primary Primary Antibody (anti-VEGFR-2) block->primary wash3 Wash (PBS) primary->wash3 secondary Fluorescent Secondary Antibody mount Mount Coverslip with DAPI secondary->mount image Image with Fluorescence Microscope mount->image wash1->perm wash2->block wash3->secondary

Caption: Standard workflow for indirect immunofluorescence staining of VEGFR-2.

Materials:

  • Cells expressing VEGFR-2 (e.g., HUVECs)

  • Glass coverslips in a 24-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.05% Tween-20 in PBS

  • Primary Antibody: Rabbit anti-VEGFR-2 antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.

  • Washing: Gently wash the cells twice with ice-cold PBS.

  • Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[11]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibody access to intracellular epitopes.[11]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Dilute the primary anti-VEGFR-2 antibody in Blocking Buffer (e.g., 1:200 dilution). Aspirate the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000 dilution). Incubate the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Final Wash: Wash twice with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. VEGFR-2 staining (green) is typically observed at the cell membrane and in the cytoplasm, while nuclei are stained blue.[12]

Protocol 2: Competitive Binding Assay with this compound

This protocol uses this compound to demonstrate the specificity of a fluorescently labeled anti-VEGFR-2 antibody that binds to the extracellular domain. A reduction in fluorescence signal in the presence of the inhibitor indicates competition for the binding site.

Competition_Workflow step_node step_node incubation_node incubation_node wash_node wash_node final_step final_step inhibitor_step inhibitor_step start Seed & Fix Cells block Blocking (5% BSA) start->block inhibitor Pre-incubation with This compound block->inhibitor control_primary Incubate with Fluorescent Primary Ab (No Inhibitor) block->control_primary primary Incubate with Fluorescent Primary Ab inhibitor->primary inhibitor->control_primary Parallel Control wash1 Wash (PBS) primary->wash1 mount Mount Coverslip with DAPI image Image & Quantify Fluorescence mount->image wash1->mount wash2 Wash (PBS) wash2->mount control_primary->wash2

Caption: Workflow for a competitive binding immunofluorescence assay.

Note: This protocol is designed for live-cell staining to ensure the receptor is in its native conformation for inhibitor binding. It requires an antibody that recognizes an extracellular epitope.

Materials:

  • Live cells expressing VEGFR-2 (e.g., HUVECs)

  • This compound

  • DMSO (for dissolving the inhibitor)

  • Live Cell Imaging Solution (e.g., HBSS)

  • Blocking Buffer: 1% BSA in Live Cell Imaging Solution

  • Primary Antibody: A directly conjugated fluorescent antibody to an extracellular domain of VEGFR-2 (e.g., Anti-VEGFR-2-Alexa Fluor 647)

  • Hoechst 33342 (for live-cell nuclear staining)

Procedure:

  • Cell Seeding: Seed cells in glass-bottom dishes suitable for live-cell imaging.

  • Preparation: Prepare stock solutions of this compound in DMSO. Create a dilution series in pre-warmed Live Cell Imaging Solution. A final concentration range of 100 nM to 10 µM is recommended to span the IC₅₀. Include a "vehicle control" with DMSO only.

  • Washing: Gently wash cells twice with pre-warmed Live Cell Imaging Solution.

  • Blocking: Block with 1% BSA in imaging solution for 30 minutes at 37°C.

  • Inhibitor Pre-incubation: Aspirate blocking buffer. Add the different concentrations of this compound (or vehicle control) to the cells and incubate for 1 hour at 37°C.[13]

  • Antibody Incubation: Without washing, add the fluorescently-conjugated anti-VEGFR-2 antibody directly to the wells containing the inhibitor. Incubate for 1 hour at 37°C, protected from light.

  • Nuclear Staining: Add Hoechst 33342 to the wells for the final 10 minutes of incubation.

  • Washing: Gently wash the cells three times with pre-warmed Live Cell Imaging Solution.

  • Imaging: Immediately image the live cells using a confocal microscope.

  • Analysis: Acquire images using identical settings for all conditions. Quantify the mean fluorescence intensity per cell for the VEGFR-2 channel. A dose-dependent decrease in fluorescence intensity in the wells treated with this compound compared to the vehicle control indicates successful competition.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal Primary antibody concentration is too low.Titrate the primary antibody to find the optimal concentration.
Inefficient permeabilization (for intracellular epitopes).Increase Triton X-100 concentration to 0.25% or increase incubation time.
Protein of interest has low expression in the cell line.Use a positive control cell line known to express high levels of VEGFR-2 (e.g., HUVECs).
High Background Blocking is insufficient.Increase blocking time to 90 minutes or add 0.1% Tween-20 to the blocking buffer.
Primary or secondary antibody concentration is too high.Decrease antibody concentrations and perform a titration.
Inadequate washing.Increase the number and duration of wash steps.
Non-specific Staining Secondary antibody is binding non-specifically.Run a control without the primary antibody.
Primary antibody is cross-reacting.Validate antibody specificity with a knockout/knockdown cell line or via competitive binding assay (Protocol 2).
Signal Fades Quickly Photobleaching.Use an anti-fade mounting medium. Minimize exposure to excitation light.

References

Application Notes and Protocols: Vegfr-2-IN-11 in Angiogenesis Tube Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing Vegfr-2-IN-11 in an in vitro angiogenesis tube formation assay. This document is intended to guide researchers in assessing the anti-angiogenic potential of this compound by examining its effect on the formation of capillary-like structures by endothelial cells.

Introduction to Angiogenesis and VEGFR-2

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions like tumor growth and metastasis.[1][2][3] A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4][5] Specifically, the binding of VEGF-A to its receptor, VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and ultimately, tube formation.[2][5][6]

The activation of VEGFR-2 upon VEGF binding leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2][6] These phosphorylated sites serve as docking points for various signaling proteins, initiating pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for the various cellular responses required for angiogenesis.[4][5][6] Consequently, inhibiting the VEGFR-2 signaling cascade is a prime therapeutic strategy for diseases characterized by excessive angiogenesis.

This compound is a small molecule inhibitor designed to target the VEGFR-2 signaling pathway. By blocking the activity of VEGFR-2, this compound is expected to disrupt the downstream signaling events that lead to endothelial cell tube formation, thereby inhibiting angiogenesis. The tube formation assay provides a robust in vitro model to quantify this inhibitory effect.

Principle of the Tube Formation Assay

The in vitro tube formation assay is a widely used method to assess the angiogenic potential of compounds.[3] The assay involves seeding endothelial cells onto a basement membrane-like substrate, such as Matrigel® or another extracellular matrix (ECM) gel.[1] In response to pro-angiogenic stimuli, endothelial cells will migrate, align, and differentiate to form an interconnected network of capillary-like tubules.[1][3][7] The extent of tube formation, which can be quantified by measuring parameters like the number of nodes, number of meshes, and total tube length, serves as an indicator of angiogenic activity.[1][7] By treating the endothelial cells with potential inhibitors like this compound, the anti-angiogenic efficacy of the compound can be determined by observing a reduction in tube formation compared to untreated or vehicle-treated controls.

Experimental Protocol

This protocol outlines the steps for conducting an angiogenesis tube formation assay to evaluate the inhibitory effect of this compound.

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., 3B-11, SVEC4-10)[1]

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)[8]

  • Basement Membrane Extract (BME), such as Matrigel® or ECM Gel

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control (optional, e.g., a known angiogenesis inhibitor like Vinblastine)[8]

  • Pro-angiogenic stimulus (e.g., VEGF-A)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • Calcein AM (for fluorescent visualization, optional)[1][7]

  • Inverted microscope with a camera

Experimental Workflow

G cluster_prep Preparation cluster_cells Cell Handling cluster_treatment Treatment & Seeding cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Thaw Basement Membrane Extract (BME) on ice B Coat 96-well plate with BME A->B C Incubate plate at 37°C to solidify BME B->C H Add cells and treatments to BME-coated wells C->H D Culture Endothelial Cells to 70-90% confluency E Harvest cells using Trypsin-EDTA D->E F Resuspend cells in low-serum medium E->F F->H G Prepare serial dilutions of This compound and controls G->H I Incubate at 37°C for 4-18 hours J Visualize and capture images of tube formation I->J K Quantify tube formation (nodes, meshes, length) J->K

Caption: Experimental workflow for the this compound tube formation assay.

Step-by-Step Procedure
  • Preparation of BME-Coated Plates:

    • Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.[8]

    • Pre-chill a 96-well plate on ice.

    • Using pre-chilled pipette tips, add 50-100 µL of BME to each well, ensuring the entire surface is covered evenly.[8][9]

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[9]

  • Endothelial Cell Preparation:

    • Culture endothelial cells (e.g., HUVECs) in their recommended growth medium until they reach 70-90% confluency. It is recommended to use cells at a low passage number (P2-P5).[3]

    • On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.[7]

    • Neutralize the trypsin with growth medium and centrifuge the cells.

    • Resuspend the cell pellet in a low-serum basal medium (e.g., EBM-2 with 1% FBS).

    • Perform a cell count and adjust the cell density to 1-2 x 10^5 cells/mL. The optimal seeding density may need to be determined empirically but is typically 1-2 x 10^4 cells per well of a 96-well plate.[8]

  • Treatment Preparation and Seeding:

    • Prepare serial dilutions of this compound in the low-serum basal medium. Also, prepare the vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a positive control if used.

    • If using a pro-angiogenic stimulus, add it to the cell suspension (e.g., VEGF-A at a final concentration of 10-50 ng/mL).

    • In a separate tube for each condition, mix the cell suspension with the corresponding treatment solution (this compound, vehicle, or controls).

    • Carefully add 100 µL of the cell/treatment suspension to each well of the BME-coated plate.[8]

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be observed as early as 2-4 hours and may start to decline after 18 hours.[1][7]

    • Monitor the tube formation periodically under an inverted microscope.

    • At the end of the incubation period, capture images of the tube network in each well. For fluorescent visualization, the cells can be pre-labeled with Calcein AM before seeding, or stained post-incubation.[1][7]

  • Data Quantification and Analysis:

    • Quantify the tube formation from the captured images using an image analysis software such as ImageJ with an angiogenesis analyzer plugin.[7]

    • The following parameters are commonly measured:

      • Number of Nodes: The points where at least three tubes intersect.

      • Number of Meshes/Loops: The enclosed areas formed by the tubes.

      • Total Tube Length: The sum of the lengths of all the tubes.

    • Compare the quantitative data from the this compound treated groups to the vehicle control group. A significant reduction in any of these parameters indicates an anti-angiogenic effect.

    • Data can be presented as a percentage of inhibition relative to the vehicle control.

Data Presentation

The quantitative data from the tube formation assay should be summarized in a clear and structured table for easy comparison between different concentrations of this compound and the controls.

Treatment GroupConcentrationNumber of Nodes (Mean ± SD)Number of Meshes (Mean ± SD)Total Tube Length (µm) (Mean ± SD)% Inhibition (of Tube Length)
Vehicle Control0.1% DMSO120 ± 1585 ± 1015000 ± 12000%
This compound1 µM95 ± 1260 ± 811250 ± 95025%
This compound10 µM40 ± 825 ± 55250 ± 60065%
This compound50 µM15 ± 48 ± 31800 ± 30088%
Positive Control(e.g., 1 µM Sunitinib)20 ± 510 ± 42250 ± 40085%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

VEGFR-2 Signaling Pathway

The following diagram illustrates the key signaling events downstream of VEGFR-2 activation that are targeted by inhibitors like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 pVEGFR2 (Autophosphorylation) VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Gene Expression (Proliferation, Migration, Survival) Akt->Proliferation MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->pVEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

Troubleshooting and Considerations

  • Variable BME Lots: The concentration and composition of BME can vary between lots, which may affect tube formation. It is advisable to test each new lot for optimal performance.

  • Cell Seeding Density: The density of endothelial cells is critical. Too few cells will result in incomplete tube networks, while too many cells will form a monolayer instead of tubes.[3]

  • Incubation Time: The kinetics of tube formation can vary depending on the cell type and experimental conditions. A time-course experiment is recommended to determine the optimal endpoint for imaging.[1]

  • Compound Cytotoxicity: High concentrations of this compound or the vehicle (e.g., DMSO) may be cytotoxic to the endothelial cells, leading to a false-positive result (i.e., inhibition of tube formation due to cell death). It is important to assess the cytotoxicity of the compound in parallel, for example, using an MTT or LDH assay.

By following this detailed protocol, researchers can effectively utilize the tube formation assay to quantify the anti-angiogenic activity of this compound and gain valuable insights into its therapeutic potential.

References

Troubleshooting & Optimization

Vegfr-2-IN-11 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers using Vegfr-2-IN-11. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly those related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][2] It functions as a small-molecule inhibitor that likely competes with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[3][4]

Q2: What is the reported potency of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for VEGFR-2 is 60.27 nM.[5] Its anti-proliferative effects have been observed in various cancer cell lines.[5]

Q3: What are the potential off-target effects of this compound?

While a specific kinome scan for this compound is not publicly available, it is important to consider that many VEGFR-2 inhibitors exhibit off-target activity due to the conserved nature of the ATP-binding pocket among kinases.[6][7] Potential off-targets for this class of inhibitors often include other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), c-Kit, and RET.[8][9] Unintended inhibition of these kinases can lead to a range of cellular effects that may complicate data interpretation.

Q4: How can I assess the selectivity of this compound in my experiments?

To determine the kinase selectivity of this compound, a comprehensive kinase profiling assay is recommended. Several platforms are available for this, including large-scale biochemical assays (e.g., ADP-Glo kinase assay) or cell-based chemoproteomic approaches (e.g., kinobeads competition assay).[10] These methods can provide a broad overview of the kinases that interact with the inhibitor at various concentrations.

Q5: What are the common reasons for unexpected or inconsistent results when using this compound?

Inconsistent results can arise from several factors, including:

  • Off-target effects: The inhibitor may be affecting other signaling pathways in your cellular model.

  • Cell line variability: Different cell lines express varying levels of VEGFR-2 and potential off-target kinases.

  • Experimental conditions: Factors such as inhibitor concentration, incubation time, and cell density can influence the outcome.

  • Compound stability and solubility: Ensure proper handling and storage of the inhibitor to maintain its activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Phenotype or Toxicity The observed effect may be due to inhibition of an off-target kinase.1. Perform a kinase selectivity screen to identify potential off-targets. 2. Use a structurally distinct VEGFR-2 inhibitor with a different off-target profile as a control. 3. Validate the on-target effect by rescuing the phenotype with a constitutively active VEGFR-2 mutant. 4. Use genetic approaches (e.g., siRNA or CRISPR/Cas9) to knock down VEGFR-2 and see if it phenocopies the inhibitor's effect.
Discrepancy Between Biochemical and Cellular Assay Results The inhibitor may have poor cell permeability or be actively transported out of the cell. Off-target effects in the cellular context can also lead to different outcomes.1. Confirm target engagement in cells using a cellular thermal shift assay (CETSA) or by assessing the phosphorylation status of VEGFR-2 and its downstream targets via Western blot. 2. Evaluate the inhibitor's permeability using a standard assay (e.g., PAMPA). 3. Investigate the involvement of drug efflux pumps.
Lack of Efficacy in a Cellular Model The chosen cell line may not be dependent on VEGFR-2 signaling for the measured endpoint. The inhibitor concentration may be too low.1. Confirm VEGFR-2 expression and activity in your cell model. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Ensure the experimental endpoint is relevant to VEGFR-2 signaling.

Data Presentation

Table 1: Potency of this compound

Target/Cell LineIC50 (µM)
VEGFR-2 (biochemical) 0.06027 [5]
HCT-116 (cellular)8.62[5]
HEPG-2 (cellular)10.18[5]
MCF-7 (cellular)4.92[5]
WI-38 (normal cells)44.45[5]

Table 2: Hypothetical Off-Target Profile of a Typical VEGFR-2 Inhibitor

KinaseIC50 (nM)Notes
VEGFR-2 60 On-target
PDGFRα620Common off-target, structurally related to VEGFR-2.[8]
PDGFRβ618Common off-target, structurally related to VEGFR-2.[8]
c-Kit500Often inhibited by multi-kinase inhibitors targeting VEGFR-2.[9]
RET180Another common off-target for this class of inhibitors.[9]
FGFR1>1000May be inhibited by less selective compounds.
EGFR>1000Generally less common as a primary off-target.

Note: This table is a hypothetical representation based on data for other VEGFR-2 inhibitors and is intended for illustrative purposes to guide off-target investigation.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Assay

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Prepare Kinase and Substrate Plates:

    • Dispense standardized amounts of each kinase into a 96-well plate.

    • In a separate 96-well plate, dispense the corresponding substrates for each kinase.

  • Compound Dilution:

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., DMSO).

  • Kinase Reaction:

    • Transfer the diluted inhibitor and the appropriate kinase to a 384-well assay plate.

    • Initiate the kinase reaction by adding the corresponding substrate and ATP.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.

Protocol 2: Cellular Western Blot for VEGFR-2 Phosphorylation

This protocol is for confirming the on-target activity of this compound in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HUVECs) and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., pY1175).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phospho-VEGFR-2 signal to total VEGFR-2 or a loading control (e.g., GAPDH).

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 Troubleshooting_Workflow Start Unexpected Experimental Result CheckOnTarget Confirm On-Target Effect? Start->CheckOnTarget WesternBlot Western Blot for p-VEGFR-2 CheckOnTarget->WesternBlot Yes CETSA Cellular Thermal Shift Assay CheckOnTarget->CETSA Yes NoOnTargetEffect No On-Target Effect CheckOnTarget->NoOnTargetEffect No OnTargetConfirmed On-Target Effect Confirmed WesternBlot->OnTargetConfirmed CETSA->OnTargetConfirmed InvestigateOffTarget Investigate Off-Target Effects? OnTargetConfirmed->InvestigateOffTarget CheckCompound Check Compound Integrity/Concentration NoOnTargetEffect->CheckCompound KinomeScan Kinome-wide Selectivity Screen InvestigateOffTarget->KinomeScan Yes ControlInhibitor Use Structurally Different Inhibitor InvestigateOffTarget->ControlInhibitor Yes GeneticValidation Validate with siRNA/CRISPR InvestigateOffTarget->GeneticValidation Yes IdentifyOffTarget Off-Target Identified KinomeScan->IdentifyOffTarget ControlInhibitor->IdentifyOffTarget GeneticValidation->IdentifyOffTarget

References

Interpreting Unexpected Results with Vegfr-2-IN-11: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Vegfr-2-IN-11. The information is presented in a question-and-answer format to directly address common experimental challenges.

Introduction to this compound

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Understanding its expected effects and potential for unexpected outcomes is crucial for accurate experimental interpretation.

Known Activity of this compound

The following table summarizes the known quantitative data for this compound based on published findings.

ParameterValueCell Line/SystemReference
VEGFR-2 Inhibition (IC50) 60.27 nMBiochemical Assay[1]
Anti-proliferative Activity (IC50) 4.92 ± 0.2 µMMCF-7 (Breast Cancer)[1]
8.62 ± 0.7 µMHCT-116 (Colon Cancer)[1]
10.18 ± 0.8 µMHEPG-2 (Liver Cancer)[1]
Toxicity in Normal Cells (IC50) 44.45 ± 3.2 µMWI-38 (Normal Lung Fibroblasts)[1]
Cell Cycle Arrest G1/S Phase ArrestMCF-7[1]
Apoptosis Induction Induces early and late apoptosisMCF-7[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and unexpected results that may arise during experiments with this compound.

Q1: My observed anti-proliferative IC50 value in my cancer cell line is significantly different from the published data. What could be the reason?

A1: Discrepancies in IC50 values are a common issue in cell-based assays and can be attributed to several factors:

  • Cell Line Specifics: The published data is for specific cell lines (MCF-7, HCT-116, HEPG-2). Your cell line may have a different genetic background, proliferation rate, and expression level of VEGFR-2, all of which can affect its sensitivity to the inhibitor.

  • Assay Conditions: Variations in experimental protocols can significantly impact results. Key parameters to check include:

    • Cell density: Ensure consistent and optimal cell seeding density.

    • Serum concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor or provide alternative growth signals, affecting its potency.

    • Incubation time: The duration of inhibitor exposure can influence the observed effect.

  • Compound Quality: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

Troubleshooting Workflow for IC50 Discrepancies

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Q2: I am not observing the expected level of apoptosis in my cells treated with this compound. Why might this be?

A2: The induction of apoptosis can be cell-type dependent and is influenced by the cellular context.

  • Cell Line Resistance: Your cell line may have intrinsic resistance to apoptosis due to mutations in apoptotic pathway components (e.g., p53, Bcl-2 family proteins).

  • VEGFR-2 Independence: The survival of your cell line may not be primarily dependent on VEGFR-2 signaling. They might rely on other survival pathways that are not targeted by this compound.

  • Assay Sensitivity: The apoptosis assay you are using (e.g., Annexin V/PI staining, caspase activity assay) may not be sensitive enough to detect low levels of apoptosis.

Q3: I am seeing unexpected phenotypic changes in my cells that are not typically associated with VEGFR-2 inhibition (e.g., changes in cell morphology, adhesion, or differentiation). What could be the cause?

A3: This is a critical observation that could point towards off-target effects of this compound. Many kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket, can inhibit multiple kinases.[2][3][4]

  • Off-Target Kinase Inhibition: this compound may be inhibiting other kinases that are involved in regulating the cytoskeleton, cell adhesion, or differentiation. Without a publicly available kinase selectivity profile for this compound, it is difficult to pinpoint the exact off-target(s).

  • Signaling Crosstalk: Inhibition of VEGFR-2 can lead to compensatory activation of other signaling pathways, resulting in unexpected phenotypes.

Recommended Action: To investigate potential off-target effects, you could:

  • Use a structurally different VEGFR-2 inhibitor: If a different VEGFR-2 inhibitor does not produce the same phenotype, it is more likely an off-target effect of this compound.

  • Perform a rescue experiment: If possible, overexpressing a constitutively active form of a suspected off-target kinase could rescue the phenotype.

  • Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-targets.

VEGFR-2 Signaling and Potential for Off-Target Effects

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Potential Off-Target Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Proliferation Proliferation Raf_MEK_ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Vegfr2_IN_11 This compound Vegfr2_IN_11->VEGFR2 On-target inhibition Unknown_Kinase Unknown Kinase(s) Vegfr2_IN_11->Unknown_Kinase Off-target inhibition Unexpected_Phenotype Unexpected Phenotype Unknown_Kinase->Unexpected_Phenotype

Caption: VEGFR-2 signaling and a model for potential off-target effects of this compound.

Key Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the effect of this compound on cell viability and proliferation.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

2. Western Blot for Phospho-VEGFR-2

  • Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of VEGFR-2.

  • Methodology:

    • Culture cells (e.g., HUVECs or a cancer cell line expressing VEGFR-2) to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., pY1175).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Western Blot Troubleshooting Workflow

Caption: A troubleshooting guide for Western blot analysis of phospho-VEGFR-2.

Disclaimer: This technical support guide is for research purposes only. The information provided is based on publicly available data and general knowledge of kinase inhibitors. Researchers should always consult the primary literature and perform their own validation experiments. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[1]

References

Vegfr-2-IN-11 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Vegfr-2-IN-11 in cancer cells. The information is tailored for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments with this compound.

Q1: My cancer cell line is showing reduced sensitivity or has become completely resistant to this compound. What are the possible reasons?

A1: Resistance to this compound, a potent VEGFR-2 inhibitor, can arise from various mechanisms, although specific studies on this compound are limited. Based on resistance patterns observed with other VEGFR-2 tyrosine kinase inhibitors (TKIs), the likely causes include:

  • On-target alterations: Mutations in the VEGFR-2 kinase domain that prevent the binding of this compound.

  • Bypass signaling pathway activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of VEGFR-2. Common bypass pathways include c-MET and FGF receptor signaling.[1]

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

  • Downregulation of VEGFR-2 expression: Reduced levels of the target protein, diminishing the inhibitor's effect.[2]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay (e.g., MTT or MTS assay) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[3]

Q3: What are the first troubleshooting steps I should take if I observe a loss of this compound activity?

A3: Before investigating complex resistance mechanisms, rule out common experimental issues:

  • Inhibitor integrity: Verify the concentration and stability of your this compound stock solution. Prepare a fresh stock and repeat the experiment.

  • Cell line authentication: Confirm the identity of your cell line to rule out contamination or misidentification.

  • Assay conditions: Ensure that your experimental conditions (e.g., cell seeding density, incubation time) are consistent and optimal for your cell line.

Q4: How can I investigate if a gatekeeper mutation in VEGFR-2 is responsible for the resistance?

A4: To identify mutations in the VEGFR-2 gene (KDR), you can perform Sanger sequencing of the kinase domain.

  • Isolate genomic DNA or RNA from both the sensitive (parental) and resistant cell lines. If starting from RNA, you will need to perform reverse transcription to get cDNA.

  • Amplify the VEGFR-2 kinase domain using polymerase chain reaction (PCR) with specific primers.

  • Sequence the PCR products using Sanger sequencing.[4]

  • Compare the sequences from the resistant and parental cells to identify any mutations.

Q5: What experimental approaches can I use to identify the activation of bypass signaling pathways?

A5: Phospho-proteomic arrays or Western blotting can be used to assess the activation status of key signaling molecules in alternative pathways.

  • Western Blot Analysis: Lyse both parental and resistant cells treated with this compound. Probe the lysates with antibodies against phosphorylated and total proteins of key components of suspected bypass pathways (e.g., p-c-MET, c-MET, p-FGFR, FGFR, p-AKT, AKT, p-ERK, ERK). An increase in the phosphorylation of a particular signaling protein in the resistant cells would suggest the activation of that pathway.

Q6: My resistant cells show no mutations in VEGFR-2 and no obvious activation of common bypass pathways. What other mechanisms could be involved?

A6: Other potential mechanisms include:

  • Increased drug efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to compare its accumulation in sensitive versus resistant cells via flow cytometry. Reduced accumulation in resistant cells suggests increased efflux.

  • Ligand-independent activation of VEGFR-2: While less common for small molecule inhibitors, alterations leading to dimerization and activation of VEGFR-2 in the absence of VEGF could be a possibility.[5]

  • Epigenetic modifications: Changes in gene expression due to epigenetic alterations can lead to the activation of resistance-conferring genes.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental MCF-7This compound60.27[6]1
Resistant MCF-7This compound>1000>16.6
Parental HUVECVEGFR2-TKI (Ki8751)~10 nM[2]1
Resistant HUVECVEGFR2-TKI (Ki8751)~100 nM[2]10

Note: Data for this compound resistant lines is hypothetical for illustrative purposes. Data for Ki8751 is from a study on a different VEGFR-2 TKI.[2]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[3][7]

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTS assay, see Protocol 2) to determine the IC50 of this compound for the parental cell line.

  • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor cell growth: Observe the cells regularly. Initially, a significant number of cells will die.

  • Allow recovery: When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the same concentration of this compound.

  • Gradual dose escalation: Once the cells are growing steadily at the initial concentration, double the concentration of this compound in the culture medium.

  • Repeat cycles: Repeat steps 4 and 5, gradually increasing the drug concentration over several months.

  • Characterize resistant population: Periodically, perform cell viability assays to determine the IC50 of the cell population. A significant increase in IC50 indicates the development of resistance.

  • Isolate resistant clones: Once a resistant population is established, you can isolate single-cell clones by limiting dilution to obtain a more homogenous resistant cell line.

Protocol 2: Cell Viability (MTS) Assay

This protocol is for determining the IC50 of this compound.[8][9]

Materials:

  • Parental and resistant cancer cell lines

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Drug treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS addition: Add 20 µL of MTS reagent to each well.

  • Incubate for color development: Incubate the plate for 1-4 hours at 37°C.

  • Measure absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Data analysis: Subtract the background absorbance (no-cell control) from all readings. Plot the percentage of cell viability versus the logarithm of the drug concentration and use a non-linear regression analysis to calculate the IC50 value.

Protocol 3: Western Blot Analysis of VEGFR-2 Signaling Pathway

This protocol is to assess the phosphorylation status of VEGFR-2 and downstream signaling proteins.[10][11]

Materials:

  • Parental and resistant cells

  • This compound

  • VEGF-A

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell treatment: Seed parental and resistant cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Treat the cells with this compound for a specified time (e.g., 2 hours) and then stimulate with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-20 minutes).

  • Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Vegfr_2_IN_11 This compound Vegfr_2_IN_11->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms cluster_inhibitor Inhibitor Action cluster_resistance Resistance Mechanisms Vegfr_2_IN_11 This compound VEGFR2 VEGFR-2 Vegfr_2_IN_11->VEGFR2 Inhibition Cell_Survival Cell Survival & Proliferation VEGFR2->Cell_Survival Gatekeeper_Mutation Gatekeeper Mutation in VEGFR-2 Gatekeeper_Mutation->VEGFR2 Prevents Binding Bypass_Signaling Bypass Signaling (e.g., c-MET, FGFR) Bypass_Signaling->Cell_Survival Promotes Drug_Efflux Increased Drug Efflux Drug_Efflux->Vegfr_2_IN_11 Removes from cell

Caption: Overview of potential resistance mechanisms to this compound.

Experimental_Workflow start Observe Resistance to This compound confirm_resistance Confirm Resistance (IC50 Shift via MTS Assay) start->confirm_resistance investigate_on_target Investigate On-Target Mechanisms confirm_resistance->investigate_on_target investigate_bypass Investigate Bypass Signaling confirm_resistance->investigate_bypass sanger_sequencing Sanger Sequencing of VEGFR-2 Kinase Domain investigate_on_target->sanger_sequencing western_blot Western Blot for Phospho-kinases (c-MET, AKT, ERK) investigate_bypass->western_blot mutation_found Mutation Found sanger_sequencing->mutation_found bypass_activated Bypass Pathway Activated western_blot->bypass_activated other_mechanisms Investigate Other Mechanisms (e.g., Drug Efflux) mutation_found->other_mechanisms No bypass_activated->other_mechanisms No

References

How to improve Vegfr-2-IN-11 bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vegfr-2-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation with this potent VEGFR-2 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] It exerts its effects by competing with ATP for binding to the catalytic domain of the receptor.[2] This inhibition blocks the autophosphorylation of VEGFR-2 and subsequent activation of downstream signaling pathways that are crucial for angiogenesis, cell proliferation, migration, and survival.[3][4][5][6]

Q2: What are the main downstream signaling pathways affected by this compound?

This compound, by inhibiting VEGFR-2, modulates several key signaling cascades. The primary pathways include:

  • PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway: This pathway is central to endothelial cell proliferation.[3][5]

  • PI3K-Akt pathway: This pathway is critical for endothelial cell survival and permeability.[3][4][7]

  • p38 MAPK pathway: Involved in cell migration and actin cytoskeleton reorganization.[7][8]

  • FAK signaling: Plays a role in cell migration and adhesion.[7][8]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates p38 p38 MAPK VEGFR2->p38 FAK FAK VEGFR2->FAK PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Permeability Permeability Akt->Permeability Migration Migration p38->Migration FAK->Migration Vegfr_2_IN_11 This compound Vegfr_2_IN_11->VEGFR2 Inhibits Autophosphorylation

VEGFR-2 signaling pathway and inhibition by this compound.

Troubleshooting Guide: Improving this compound Bioavailability

A significant challenge with many small molecule kinase inhibitors, including potentially this compound, is low oral bioavailability. This can be attributed to poor aqueous solubility and first-pass metabolism.[9][10] Below are troubleshooting strategies to address this issue.

Issue: Low and Variable Oral Bioavailability in Animal Models

Possible Cause 1: Poor Aqueous Solubility

Many kinase inhibitors are classified as Biopharmaceutics Classification System (BCS) class II or IV compounds, characterized by low solubility and variable permeability.[11]

Suggested Solutions:

  • Amorphous Solid Dispersion (ASD): Converting the crystalline form of this compound to an amorphous state can significantly improve its dissolution rate and, consequently, its oral absorption.[12][13]

  • Lipid-Based Formulations: Formulating this compound in lipid-based delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance its solubility and absorption.[9][10]

  • Formation of Lipophilic Salts: Creating a lipophilic salt of this compound can increase its solubility in lipidic excipients, facilitating high drug loading in lipid-based formulations.[9][10]

Possible Cause 2: Significant First-Pass Metabolism

Protein kinase inhibitors are often metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the liver and gut wall, which can reduce the amount of active drug reaching systemic circulation.[14]

Suggested Solutions:

  • Co-administration with a CYP3A4 Inhibitor: While not a formulation strategy, in preclinical studies, co-administration with a known CYP3A4 inhibitor can help elucidate the extent of first-pass metabolism.

  • Route of Administration: For initial in vivo efficacy studies where oral bioavailability is a confounding factor, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection, if feasible and appropriate for the experimental model.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate and improve the bioavailability of this compound.

1. Preparation of an Amorphous Solid Dispersion (ASD) of this compound

  • Objective: To prepare an ASD of this compound to enhance its dissolution rate.

  • Materials: this compound, a suitable polymer carrier (e.g., PVP, HPMC-AS), organic solvent (e.g., methanol, acetone).

  • Method:

    • Dissolve this compound and the polymer in the organic solvent.

    • Remove the solvent using a technique such as spray-drying or rotary evaporation.

    • Collect the resulting solid dispersion powder.

    • Characterize the physical form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous state.

2. In Vitro Dissolution Testing

  • Objective: To compare the dissolution profile of crystalline this compound with its ASD formulation.

  • Materials: Crystalline this compound, this compound ASD, dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Method:

    • Add a known amount of each formulation to the dissolution medium under constant stirring.

    • At predetermined time points, withdraw aliquots of the medium.

    • Analyze the concentration of this compound in the aliquots using a validated analytical method (e.g., HPLC).

    • Plot the concentration of dissolved drug versus time.

3. In Vivo Pharmacokinetic (PK) Study in Rodents

  • Objective: To compare the oral bioavailability of different formulations of this compound.

  • Subjects: Male Sprague-Dawley rats or BALB/c mice.

  • Formulations:

    • Group 1: this compound in a standard suspension (e.g., 0.5% methylcellulose).

    • Group 2: this compound ASD in a similar suspension.

    • Group 3: this compound formulated in a lipid-based system.

    • Group 4 (IV dose): this compound in a solubilizing vehicle suitable for intravenous administration (to determine absolute bioavailability).

  • Method:

    • Administer the formulations to the respective groups of animals via oral gavage (or IV injection for the control group).

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Below is a workflow diagram for the in vivo pharmacokinetic study.

in_vivo_pk_workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_results Results Formulation Prepare Formulations (Suspension, ASD, Lipid-based, IV) Animal_Groups Randomize Animals into Groups Formulation->Animal_Groups Dosing Administer Formulations (Oral Gavage / IV Injection) Animal_Groups->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_Prep Process Blood to Obtain Plasma Sampling->Plasma_Prep LCMS Quantify Drug Concentration (LC-MS/MS) Plasma_Prep->LCMS PK_Params Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Params Bioavailability Determine Relative and Absolute Bioavailability PK_Params->Bioavailability

Workflow for an in vivo pharmacokinetic study.
Data Presentation

The following tables present hypothetical but realistic data that could be expected from the experiments described above, illustrating the potential improvements in bioavailability.

Table 1: In Vitro Dissolution of this compound Formulations

Time (minutes)Crystalline this compound (% Dissolved)This compound ASD (% Dissolved)
5235
15560
30885
601295
1201598

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Crystalline Suspension1015041200100 (Reference)
ASD Suspension1045023600300
Lipid-Based Formulation1060014800400

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific experimental conditions and the physicochemical properties of this compound.

By following these troubleshooting guides and experimental protocols, researchers can systematically address the potential bioavailability challenges of this compound and advance their research and development efforts.

References

Addressing Vegfr-2-IN-11 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vegfr-2-IN-11. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It functions by targeting the ATP-binding site of the VEGFR-2 kinase domain. This inhibition blocks the autophosphorylation of the receptor, which in turn prevents the activation of downstream signaling pathways crucial for angiogenesis, such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways[1][2][3]. In cancer cells, this leads to the induction of apoptosis and cell cycle arrest at the G1/S phase[4].

Q2: What are the known off-target effects of this compound?

A2: While this compound is designed to be a selective inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other structurally related kinases. The catalytic domains of many kinases are similar, which can lead to unintended inhibition of other signaling pathways[5][6]. This can result in cellular toxicities that are not directly related to the inhibition of VEGFR-2. Researchers should consider performing kinome profiling to identify potential off-target effects in their specific experimental system.

Q3: What is the reported cytotoxicity of this compound in normal versus cancer cells?

Troubleshooting Guides

Issue 1: Unexpected High Cytotoxicity in Normal Cells

Symptoms:

  • Significant decrease in the viability of normal (non-cancerous) control cell lines at expected therapeutic concentrations.

  • Morphological changes such as cell shrinkage, detachment, and membrane blebbing in normal cells.

  • Apoptosis or necrosis observed in normal cells via assays like Annexin V/PI staining.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition 1. Perform a Kinome Scan: Use a kinase profiling service to identify other kinases that are inhibited by this compound at the concentrations used in your experiments. 2. Lower the Concentration: If critical off-target kinases are identified, try to use the lowest effective concentration of this compound that still inhibits VEGFR-2 in your cancer cell line but has minimal effect on the off-target kinase. 3. Cross-reference with Other Inhibitors: Compare your results with other VEGFR-2 inhibitors that have different selectivity profiles.
Solvent Toxicity 1. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%). 2. Run a Solvent Control: Always include a vehicle-only control group in your experiments to assess the effect of the solvent on cell viability.
Cell Line Sensitivity 1. Titrate the Inhibitor: Perform a dose-response curve on your normal cell line to determine its specific IC50 for this compound. 2. Use a More Resistant Normal Cell Line: If possible, switch to a normal cell line that is known to be less sensitive to kinase inhibitors for your control experiments.
Experimental Conditions 1. Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase when the inhibitor is added. Sub-confluent cultures can be more sensitive to toxic insults. 2. Check Media Components: Some media components may interact with the inhibitor or sensitize the cells to its effects.
Issue 2: Inconsistent Inhibition of VEGFR-2 Signaling

Symptoms:

  • Variable levels of p-VEGFR-2 in Western blot analysis despite using the same concentration of this compound.

  • Inconsistent results in downstream functional assays (e.g., tube formation, cell migration).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibitor Instability 1. Proper Storage: Ensure this compound is stored correctly (as per the manufacturer's instructions) to prevent degradation. 2. Fresh Working Solutions: Prepare fresh working solutions of the inhibitor from a stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.
Cell Culture Conditions 1. Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can activate parallel signaling pathways. Consider reducing the serum concentration or using serum-free media for a short period before and during inhibitor treatment. 2. Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and signaling changes.
VEGF Stimulation 1. Consistent VEGF Concentration: When studying the inhibitory effect on ligand-stimulated VEGFR-2, ensure that the concentration of VEGF used for stimulation is consistent across all experiments. 2. Timing of Inhibition: Pre-incubate the cells with this compound for an optimized period before adding VEGF to ensure the inhibitor has reached its target.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound and Other VEGFR-2 Inhibitors

InhibitorCell LineCell TypeIC50 (µM)Reference
This compound HCT-116Human Colon Cancer8.62[4]
This compound HEPG-2Human Liver Cancer10.18[4]
This compound MCF-7Human Breast Cancer4.92[4]
SunitinibRPTEC/TERT1Normal Human Renal Proximal Tubule Epithelial15.3[1]
Compound 36aL-929Normal Mouse Fibroblast>40 (low toxicity)[1]
Compound 91eWI-38Normal Human Lung Fibroblast63.41[1]

Note: IC50 values for this compound in normal cell lines are not currently available in the reviewed literature. The data for other inhibitors are provided for context.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Vegfr2_IN_11 This compound Vegfr2_IN_11->VEGFR2 Inhibition Troubleshooting_Workflow Start High Toxicity in Normal Cells Observed Check_Solvent Run Vehicle Control Start->Check_Solvent Solvent_Toxic Solvent is Toxic Check_Solvent->Solvent_Toxic Yes Dose_Response Perform Dose-Response on Normal Cells Check_Solvent->Dose_Response No Reduce_Solvent Reduce Solvent Concentration Solvent_Toxic->Reduce_Solvent High_Sensitivity Cell Line is Highly Sensitive Dose_Response->High_Sensitivity Yes Off_Target_Screen Consider Off-Target Effects (Kinome Scan) Dose_Response->Off_Target_Screen No Lower_Concentration Use Lower Concentration or a Different Cell Line High_Sensitivity->Lower_Concentration Optimize_Experiment Optimize Experimental Conditions (Seeding Density, Media) Off_Target_Screen->Optimize_Experiment

References

Vegfr-2-IN-11 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vegfr-2-IN-11.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][3] This inhibition of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing angiogenesis.[4][5]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in cancer research to study the effects of inhibiting angiogenesis in various tumor models.[1] It has demonstrated anti-proliferative activity against a range of cancer cell lines and can induce apoptosis (programmed cell death).[1] Researchers also use it to investigate the role of the VEGFR-2 signaling pathway in other pathological conditions where angiogenesis is implicated.

Q3: What is the recommended solvent and storage condition for this compound?

For specific solubility and stability information, it is always best to refer to the Certificate of Analysis (CoA) provided by the supplier. However, as a general guideline for quinazoline-based kinase inhibitors, stock solutions are often prepared in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles.[6]

Q4: What are some known off-target effects of quinazoline-based VEGFR-2 inhibitors?

While this compound is a potent VEGFR-2 inhibitor, quinazoline-based kinase inhibitors can sometimes exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket.[7][8][9] Potential off-targets can include other receptor tyrosine kinases such as EGFR, PDGFR, and c-Kit.[10][11] It is advisable to perform a kinase selectivity panel to fully characterize the specificity of this compound in your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low inhibition of VEGFR-2 activity Incorrect inhibitor concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions.
Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound.Ensure the inhibitor is stored correctly (solid at -20°C, DMSO stock at -80°C). Prepare fresh dilutions for each experiment.
Assay conditions not optimal: The concentration of ATP in your kinase assay may be too high, leading to competition with the inhibitor.Optimize the ATP concentration in your assay. It is often recommended to use an ATP concentration close to the Km value for the kinase.
Inactive enzyme: The recombinant VEGFR-2 enzyme may have lost activity.Use a fresh batch of enzyme and include a known potent VEGFR-2 inhibitor (e.g., Sunitinib, Sorafenib) as a positive control to validate enzyme activity.
High background signal in cell-based assays Compound precipitation: this compound may be precipitating in the cell culture medium at the tested concentration.Visually inspect the wells for any precipitate. Determine the solubility limit of the compound in your specific medium. The final DMSO concentration should typically be kept below 0.5%.
Cell toxicity unrelated to VEGFR-2 inhibition: At high concentrations, the compound may be causing non-specific cytotoxicity.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish between targeted anti-proliferative effects and general toxicity. Include a negative control cell line that does not express VEGFR-2, if available.
Inconsistent results between experiments Variability in inhibitor preparation: Inconsistent pipetting or serial dilutions can lead to variability.Use calibrated pipettes and prepare a master mix of the inhibitor dilution to be added to replicate wells.
Cell passage number: The phenotype and signaling responses of cell lines can change with high passage numbers.Use cells within a consistent and low passage number range for all experiments.
Inconsistent incubation times: Variations in incubation times with the inhibitor can affect the results.Ensure precise and consistent incubation times across all experiments.
Unexpected cellular phenotype Off-target effects: The observed phenotype may be due to the inhibition of other kinases.Perform a kinase selectivity screen to identify potential off-target effects. Use a structurally different VEGFR-2 inhibitor to see if the same phenotype is observed.
Activation of compensatory signaling pathways: Inhibition of VEGFR-2 may lead to the upregulation of other pro-angiogenic pathways.Investigate the activation of other receptor tyrosine kinases or signaling pathways in response to this compound treatment.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssay TypeIC50 ValueReference
VEGFR-2Kinase Assay60.27 nM[1]
HCT-116 (Colon Cancer)Anti-proliferative Assay8.62 ± 0.7 µM[1]
HEPG-2 (Liver Cancer)Anti-proliferative Assay10.18 ± 0.8 µM[1]
MCF-7 (Breast Cancer)Anti-proliferative Assay4.92 ± 0.2 µM[1]
WI-38 (Normal Lung Fibroblast)Cytotoxicity Assay44.45 ± 3.2 µM[1]

Table 2: Cellular Effects of this compound on MCF-7 Cells

ParameterTreatment ConditionObservationReference
Cell Cycle4.92 µM for 24hArrest at G1/S phase[1]
Apoptosis4.92 µM for 24hInduction of early and late apoptosis[1]

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • This compound

  • Positive control inhibitor (e.g., Sunitinib)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare dilutions of the positive control and a vehicle control (DMSO).

  • Add 5 µL of the compound dilutions to the wells of the 96-well plate.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol describes a general method to assess the anti-proliferative effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HUVEC, MCF-7, HCT-116)

  • Complete cell culture medium

  • This compound

  • Vehicle control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Sterile, clear-bottom 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival FAK FAK Src->FAK Migration Cell Migration FAK->Migration Vegfr2_IN_11 This compound Vegfr_2_IN_11 Vegfr_2_IN_11 Vegfr_2_IN_11->VEGFR2 Inhibits Kinase_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilution of this compound C Add inhibitor to 96-well plate A->C B Prepare enzyme, substrate, and ATP solutions D Add enzyme and substrate B->D C->D E Initiate reaction with ATP D->E F Incubate at 30°C E->F G Stop reaction and add detection reagent F->G H Measure signal (e.g., luminescence) G->H I Calculate % inhibition H->I J Determine IC50 value I->J Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Reagents Check Reagent Integrity (Inhibitor, Enzyme, Cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times) Start->Check_Protocol Check_Equipment Verify Equipment Calibration (Pipettes, Plate Reader) Start->Check_Equipment Reagent_OK Reagents OK Check_Reagents->Reagent_OK No Issues Reagent_Issue Prepare Fresh Reagents Check_Reagents->Reagent_Issue Issues Found Protocol_OK Protocol OK Check_Protocol->Protocol_OK No Issues Protocol_Issue Optimize Protocol Parameters Check_Protocol->Protocol_Issue Issues Found Equipment_OK Equipment OK Check_Equipment->Equipment_OK No Issues Equipment_Issue Recalibrate Equipment Check_Equipment->Equipment_Issue Issues Found Consider_Off_Target Consider Off-Target Effects or Compensatory Pathways Reagent_OK->Consider_Off_Target Protocol_OK->Consider_Off_Target Equipment_OK->Consider_Off_Target Reagent_Issue->Start Protocol_Issue->Start Equipment_Issue->Start

References

Validation & Comparative

A Comparative Analysis of Vegfr-2-IN-11 and Sunitinib in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Kinase Inhibitors in the Context of Cancer Therapy Research

In the landscape of targeted cancer therapies, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a detailed comparison of a novel VEGFR-2 inhibitor, Vegfr-2-IN-11, and the established multi-targeted kinase inhibitor, sunitinib, with a focus on their performance in preclinical cancer models. While sunitinib is a well-characterized drug with extensive data in renal cell carcinoma (RCC), information on this compound is currently limited to studies in breast cancer models. This guide aims to present the available data for both compounds to inform researchers, scientists, and drug development professionals.

Executive Summary

Sunitinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers. Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), leading to potent anti-angiogenic and anti-proliferative effects. In contrast, this compound is a novel, potent, and selective inhibitor of VEGFR-2. Preclinical data for this compound is, at present, confined to in vitro studies in breast cancer cell lines, where it has demonstrated significant anti-proliferative and pro-apoptotic activity.

This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways for both compounds. It is important to note that a direct comparison in the context of renal cell carcinoma models is not yet possible due to the lack of published data for this compound in this specific cancer type.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and sunitinib from preclinical studies.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

CompoundIC50 (nM)Reference Compound
This compound (Compound 8h)60.27Sorafenib (55.43 nM)
SunitinibNot explicitly stated in the provided abstracts in this format-

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineCancer TypeIC50 (µM)Reference Compound
This compound (Compound 8h)MCF-7Breast Cancer4.92Sorafenib (5.47 - 9.18 µM)
This compound (Compound 8h)WI-38 (Normal)-44.45-
Sunitinib786-ORenal Cell CarcinomaDose-dependent inhibition-
SunitinibCaki-1Renal Cell Carcinoma~5-10-

Table 3: In Vivo Efficacy in Xenograft Models

CompoundAnimal ModelTumor TypeDosingTumor Growth InhibitionReference
This compound (Compound 8h)No data available----
SunitinibBALB/c mice with Renca tumorsRenal Cell Carcinoma40 mg/kg/day (oral)Significant inhibition[1][2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K STAT3 STAT3 VEGFR2->STAT3 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis STAT3->Proliferation STAT3->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Vegfr2_IN_11 This compound Vegfr2_IN_11->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->STAT3

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay VEGFR-2 Kinase Assay (Determine IC50) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT on Cancer & Normal Cells) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Lead_Compound Lead Compound Selection Cell_Cycle->Lead_Compound Xenograft Xenograft Tumor Model (e.g., RCC cells in mice) Treatment Drug Administration (e.g., Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Tumor_Measurement->Toxicity_Assessment Clinical_Trials Further Preclinical & Clinical Development Toxicity_Assessment->Clinical_Trials Start Compound Synthesis & Characterization Start->Kinase_Assay Lead_Compound->Xenograft

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key assays mentioned.

In Vitro VEGFR-2 Kinase Inhibitory Assay

The inhibitory activity of the compounds against the VEGFR-2 enzyme is a primary determinant of their potency.

  • Protocol for this compound: The in vitro VEGFR-2 kinase inhibitory activity of this compound (compound 8h) was evaluated using a kinase assay kit. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC50 value. Sorafenib was used as a reference standard in this assay.

Cell Viability/Anti-proliferative Assay

This assay determines the cytotoxic effect of the compounds on cancer cells and provides an initial assessment of their therapeutic window by testing against normal cells.

  • Protocol for this compound: The anti-proliferative activity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human breast cancer (MCF-7) and normal fibroblast (WI-38) cell lines were seeded in 96-well plates and treated with various concentrations of the compound for a specified duration. The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability, and the IC50 value is calculated.

  • Protocol for Sunitinib: The effect of sunitinib on the viability of renal cell carcinoma cell lines (e.g., 786-O, Caki-1) is typically evaluated using similar methods like the MTT or WST-1 assay. Cells are treated with a range of sunitinib concentrations, and cell viability is measured after a set incubation period (e.g., 72 hours).

Apoptosis and Cell Cycle Analysis

These assays elucidate the mechanism by which the compounds induce cancer cell death.

  • Protocol for this compound: To determine if this compound induces apoptosis, MCF-7 cells were treated with the compound at its IC50 concentration. The cells were then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic. For cell cycle analysis, treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol for Sunitinib: Similar apoptosis assays, such as Annexin V/PI staining or TUNEL assays, are used to evaluate the pro-apoptotic effects of sunitinib on RCC cells. Western blotting for key apoptosis-related proteins like cleaved caspases and PARP is also commonly performed. Cell cycle analysis is conducted using flow cytometry after PI staining to assess the impact of sunitinib on cell cycle progression.

In Vivo Tumor Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy and safety of potential cancer drugs.

  • Protocol for Sunitinib: Human renal cell carcinoma cells (e.g., Renca) are implanted subcutaneously into immunocompromised mice (e.g., BALB/c). Once tumors are established, mice are treated with sunitinib (e.g., 40 mg/kg/day via oral gavage) or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the treatment. Animal body weight and general health are also monitored to evaluate toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting.

Conclusion

Sunitinib is a well-established multi-targeted inhibitor with proven efficacy in renal cell carcinoma, acting through the inhibition of multiple receptor tyrosine kinases, including VEGFR-2. Its effects on angiogenesis, tumor cell proliferation, and apoptosis are well-documented in numerous preclinical and clinical studies.

This compound has emerged as a potent and selective VEGFR-2 inhibitor with promising in vitro anti-proliferative and pro-apoptotic activity in a breast cancer model. However, its evaluation in renal cell carcinoma models has not yet been reported. Therefore, while a direct comparison of its efficacy against sunitinib in RCC is not currently possible, the initial data on this compound warrants further investigation into its potential as a therapeutic agent for various cancers, including renal cell carcinoma. Future studies should focus on expanding the preclinical evaluation of this compound to include in vivo models and a broader range of cancer cell lines to fully understand its therapeutic potential and mechanism of action.

References

A Head-to-Head Comparison: Vegfr-2-IN-11 Versus Sorafenib for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for hepatocellular carcinoma (HCC), the multi-kinase inhibitor sorafenib has long been a benchmark. However, the quest for more potent and selective agents continues. This guide provides a detailed comparison of a novel investigational compound, Vegfr-2-IN-11, against the established therapeutic, sorafenib, with a focus on preclinical data that underpins their potential efficacy in treating HCC.

Executive Summary

This comparison guide delves into the preclinical evidence for this compound, a potent and selective VEGFR-2 inhibitor, and contrasts its performance with sorafenib, the first-line systemic therapy for advanced HCC. The data presented is derived from in vitro studies assessing cytotoxicity, target inhibition, and cellular mechanisms of action. While sorafenib has a broad-spectrum kinase inhibition profile, this compound demonstrates high potency against VEGFR-2, a key driver of angiogenesis in HCC. This guide is intended for researchers, scientists, and drug development professionals to provide an objective, data-driven comparison of these two compounds.

Mechanism of Action

This compound , also identified as compound 17a in the primary literature, is a 1,2-disubstituted benzimidazole derivative designed as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting VEGFR-2, this compound aims to inhibit angiogenesis, a critical process for tumor growth and metastasis, by blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases. Its anti-tumor effects in HCC are attributed to the inhibition of tumor cell proliferation by blocking the Raf/MEK/ERK signaling pathway and the inhibition of tumor angiogenesis by targeting VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[1][2][3]

Signaling Pathway Diagrams

VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 (Dimerization & Autophosphorylation) VEGF->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Vegfr2_IN_11 This compound Vegfr2_IN_11->VEGFR2_dimer Inhibits Sorafenib_VEGFR Sorafenib Sorafenib_VEGFR->VEGFR2_dimer Inhibits

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

Raf-MEK-ERK Signaling Pathway cluster_pathway Raf/MEK/ERK Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib_Raf Sorafenib Sorafenib_Raf->Raf Inhibits

Caption: Sorafenib's inhibition of the Raf/MEK/ERK signaling pathway.

Preclinical Performance Data

The following tables summarize the in vitro data for this compound and sorafenib from a key study targeting VEGFR-2 in hepatocellular carcinoma.

Table 1: In Vitro Cytotoxicity against HepG2 Human Hepatocellular Carcinoma Cells

CompoundIC50 (µM)
This compound (Compound 17a)1.98
Sorafenib10.99

Data extracted from "Targeting Receptor Tyrosine Kinase VEGFR-2 in Hepatocellular Cancer: Rational Design, Synthesis and Biological Evaluation of 1,2-Disubstituted Benzimidazoles".

Table 2: In Vitro VEGFR-2 Inhibition in HepG2 Cells

Compound% Inhibition of VEGFR-2
This compound (Compound 17a)82%
Sorafenib92%

Data extracted from "Targeting Receptor Tyrosine Kinase VEGFR-2 in Hepatocellular Cancer: Rational Design, Synthesis and Biological Evaluation of 1,2-Disubstituted Benzimidazoles". The study notes that the inhibitory activity was evaluated at the previously determined IC50 of the compounds.

Table 3: Effect on Cell Cycle of HepG2 Cells

CompoundG2/M Phase Arrest
This compound (Compound 17a)Yes
SorafenibNot reported in the comparative study

Data extracted from "Targeting Receptor Tyrosine Kinase VEGFR-2 in Hepatocellular Cancer: Rational Design, Synthesis and Biological Evaluation of 1,2-Disubstituted Benzimidazoles".

Table 4: Induction of Apoptosis in HepG2 Cells

CompoundApoptotic Effect
This compound (Compound 17a)Dose-dependent induction of apoptosis
SorafenibNot reported in the comparative study

Data extracted from "Targeting Receptor Tyrosine Kinase VEGFR-2 in Hepatocellular Cancer: Rational Design, Synthesis and Biological Evaluation of 1,2-Disubstituted Benzimidazoles".

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

MTT Assay Workflow start Seed HepG2 cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of This compound or Sorafenib incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance end Calculate IC50 values read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

HepG2 cells were seeded in 96-well plates and allowed to attach for 24 hours. The cells were then treated with various concentrations of this compound or sorafenib and incubated for an additional 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vitro VEGFR-2 Inhibition Assay

VEGFR-2 Inhibition Assay Workflow start Treat HepG2 cells with compounds at IC50 cell_lysis Lyse cells to extract proteins start->cell_lysis elisa Perform ELISA for VEGFR-2 quantification cell_lysis->elisa read_signal Measure signal elisa->read_signal end Calculate % inhibition read_signal->end Cell Cycle Analysis Workflow start Treat HepG2 cells with this compound harvest_cells Harvest and fix cells start->harvest_cells stain_pi Stain with Propidium Iodide (PI) harvest_cells->stain_pi flow_cytometry Analyze by flow cytometry stain_pi->flow_cytometry end Determine cell cycle distribution flow_cytometry->end Apoptosis Assay Workflow start Treat HepG2 cells with this compound harvest_cells Harvest cells start->harvest_cells stain_annexin Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_cells->stain_annexin flow_cytometry Analyze by flow cytometry stain_annexin->flow_cytometry end Quantify apoptotic cells flow_cytometry->end

References

A Comparative Analysis of Vegfr-2-IN-11 and Other Leading VEGFR-2 Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-11, with other prominent VEGFR-2 tyrosine kinase inhibitors (TKIs). The following sections present a detailed analysis of their biochemical and cellular activities, supported by experimental data, to assist researchers in making informed decisions for their anti-angiogenic drug discovery and development programs.

Introduction to VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[2] This guide focuses on the comparative evaluation of this compound, a potent and novel VEGFR-2 inhibitor, against established TKIs such as Sorafenib, Sunitinib, and Pazopanib.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for this compound and other well-established VEGFR-2 TKIs against the VEGFR-2 kinase. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

InhibitorVEGFR-2 IC50 (nM)Reference
This compound60.27[3]
Sorafenib90[4]
Sunitinib80[5]
Pazopanib30[5]
Axitinib0.2N/A
Lenvatinib4N/A
Cabozantinib0.035[5]

Cellular Activity: Anti-Proliferative Effects on Cancer Cell Lines

The efficacy of a TKI is further evaluated by its ability to inhibit the proliferation of cancer cells that are dependent on VEGFR-2 signaling. The table below presents the IC50 values of this compound and other TKIs against various human cancer cell lines.

InhibitorCell LineIC50 (µM)Reference
This compound HCT-116 (Colon)8.62 ± 0.7[3]
HEPG-2 (Liver)10.18 ± 0.8[3]
MCF-7 (Breast)4.92 ± 0.2[3]
Sorafenib HepG-2 (Liver)~5-10[6]
MCF-7 (Breast)~5-10[6]
Sunitinib A549 (Lung)~5-15[6]
HT-29 (Colon)~5-15[6]
Pazopanib A498 (Kidney)~10-20N/A
UO-31 (Kidney)~10-20N/A

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the VEGFR-2 signaling cascade and a typical experimental workflow for TKI assessment.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival mTOR->Survival

Caption: VEGFR-2 Signaling Pathway

TKI_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_adme ADME/Tox Biochemical_Assay Biochemical Assay (VEGFR-2 Kinase Inhibition) Cell_Based_Assay Cell-Based Assays (Proliferation, Migration, Apoptosis) Biochemical_Assay->Cell_Based_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-VEGFR-2) Cell_Based_Assay->Signaling_Analysis Tumor_Xenograft Tumor Xenograft Models Signaling_Analysis->Tumor_Xenograft Angiogenesis_Assay Angiogenesis Assays (Matrigel Plug, etc.) Tumor_Xenograft->Angiogenesis_Assay PK_Studies Pharmacokinetic Studies Angiogenesis_Assay->PK_Studies Toxicity_Studies Toxicology Studies PK_Studies->Toxicity_Studies

Caption: Experimental Workflow for TKI Evaluation

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of VEGFR-2 TKIs.

VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[7][8][9]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for VEGFR-2 Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR-2, a direct indicator of its activation.

Materials:

  • Treated cells or tissue lysates

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-VEGFR-2 and anti-total-VEGFR-2)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells or tissues to extract proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total VEGFR-2 to normalize for protein loading.[10][11][12]

Conclusion

This compound emerges as a potent VEGFR-2 inhibitor with significant anti-proliferative activity against a range of cancer cell lines.[3] Its biochemical potency is comparable to that of the established drug Sorafenib. While direct comparative data from head-to-head studies is limited, the available information suggests that this compound is a promising candidate for further preclinical and clinical investigation. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of this and other novel VEGFR-2 TKIs. Future studies should focus on comprehensive kinase selectivity profiling, in vivo efficacy in relevant tumor models, and detailed pharmacokinetic and toxicological assessments to fully elucidate the therapeutic potential of this compound.

References

Benchmarking Vegfr-2-IN-11 Against Next-Generation VEGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vegfr-2-IN-11 with a selection of next-generation Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. The following sections detail the VEGFR-2 signaling pathway, present comparative performance data, and outline the experimental protocols used to generate this data.

The VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. Understanding the VEGFR-2 signaling cascade is fundamental to the development of effective anti-angiogenic therapies.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration Akt->Cell_Migration mTOR->Cell_Proliferation

Caption: VEGFR-2 Signaling Pathway.

Performance Data: this compound vs. Next-Generation Inhibitors

The following table summarizes the available quantitative data for this compound and a selection of next-generation VEGFR inhibitors. It is important to note that the data for the comparator compounds are sourced from various publications and were not generated in a head-to-head study with this compound. Therefore, direct comparisons should be made with caution.

InhibitorTargetIC50 (VEGFR-2 Kinase Assay)Anti-proliferative Activity (IC50)
This compound VEGFR-2 60.27 nM [1]HCT-116: 8.62 µM[1]HEPG-2: 10.18 µM[1]MCF-7: 4.92 µM[1]
SorafenibVEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RET, BRAF90 nMData varies across cell lines and studies.
LenvatinibVEGFR-1, VEGFR-2, VEGFR-3, FGFR1-4, PDGFRα, KIT, RET4.0 nMData varies across cell lines and studies.
CabozantinibVEGFR-1, VEGFR-2, MET, AXL, RET, KIT, FLT30.035 nMData varies across cell lines and studies.
RegorafenibVEGFR-1, VEGFR-2, VEGFR-3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF13 nMData varies across cell lines and studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Kinase_Assay_Workflow cluster_workflow VEGFR-2 Kinase Assay Workflow A Prepare assay buffer with ATP and VEGFR-2 substrate B Add test compound (e.g., this compound) at various concentrations A->B C Initiate reaction by adding purified VEGFR-2 enzyme B->C D Incubate at room temperature to allow for phosphorylation C->D E Stop reaction and add detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence to determine remaining ATP levels E->F G Calculate IC50 value F->G

Caption: Kinase Assay Workflow.

Protocol:

  • A master mix is prepared containing kinase assay buffer, 500 µM ATP, and a poly (Glu, Tyr) 4:1 peptide substrate.

  • 25 µl of the master mix is added to the wells of a 96-well plate.

  • The test inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells in a series of dilutions. Control wells receive the solvent alone.

  • The reaction is initiated by adding 20 µl of purified recombinant VEGFR-2 enzyme (1 ng/µl).

  • The plate is incubated for 45 minutes at room temperature to allow for the kinase reaction to proceed.

  • Following incubation, 50 µl of a detection reagent, such as Kinase-Glo® Max, is added to each well. This reagent measures the amount of ATP remaining in the well.

  • The plate is incubated for an additional 15 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence is measured using a microplate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the resulting data.

Cell Viability/Anti-proliferative Assay

This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.

Protocol:

  • Cancer cells (e.g., HCT-116, HEPG-2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing the test compound at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • The cells are incubated with the compound for a specified period, typically 48 to 72 hours.

  • After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use solution like CCK-8 is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.

  • The plate is incubated for another 1-4 hours to allow for color development.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Human cancer cells (e.g., from a cell line or patient-derived) are injected subcutaneously into immunocompromised mice.

  • The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • The mice are then randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., this compound) administered through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length x width²)/2.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis).

  • The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound demonstrates potent in vitro activity against VEGFR-2 kinase and exhibits anti-proliferative effects against various cancer cell lines.[1] While direct comparative data against next-generation inhibitors in the same experimental settings are not yet available, the provided information serves as a valuable baseline for researchers. The detailed protocols included in this guide offer a framework for conducting further comparative studies to fully elucidate the therapeutic potential of this compound relative to other established VEGFR inhibitors.

References

Efficacy Showdown: Apatinib vs. Anti-VEGFR-2 Monoclonal Antibodies in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor, Apatinib, and monoclonal antibodies targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This analysis is supported by a compilation of preclinical experimental data to delineate their respective efficacies in cancer research.

The inhibition of VEGFR-2, a key mediator of angiogenesis, is a cornerstone of modern oncology. This process of new blood vessel formation is critical for tumor growth and metastasis. Two major classes of therapeutics have emerged to target this pathway: small molecule tyrosine kinase inhibitors and monoclonal antibodies. This guide focuses on a comparative analysis of Apatinib, a potent small molecule inhibitor of VEGFR-2, against two key monoclonal antibodies: Ramucirumab, a clinically approved therapeutic, and DC101, a well-characterized preclinical antibody.

Mechanism of Action: A Tale of Two Strategies

Apatinib, a small molecule inhibitor, exerts its effect by entering the cell and directly competing with ATP at the intracellular tyrosine kinase domain of VEGFR-2. This blockade prevents the autophosphorylation of the receptor, thereby halting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1][2][3]

In contrast, monoclonal antibodies like Ramucirumab and DC101 operate extracellularly. They bind with high affinity to the extracellular domain of VEGFR-2, physically obstructing the binding of its ligand, VEGF-A.[4][5][6] This steric hindrance prevents receptor dimerization and activation, effectively shutting down the signaling pathway from the outside.

Quantitative Efficacy Comparison

To provide a clear comparison of the preclinical efficacy of Apatinib and the monoclonal antibodies Ramucirumab and DC101, the following tables summarize key quantitative data from in-vitro and in-vivo studies.

In-Vitro Kinase Inhibition IC50 / Kd Reference
Apatinib (VEGFR-2 Kinase Assay)1 nM (IC50)[1][2]
Ramucirumab (VEGF-A/VEGFR-2 Binding)0.88 nM (IC50)[7]
Ramucirumab (Binding Affinity)5 x 10-11 M (Kd)[5]
In-Vitro Cellular Proliferation (HUVEC) IC50 Reference
Apatinib Markedly inhibited proliferation[8][9]
Ramucirumab Inhibited proliferation[4][10]
In-Vivo Tumor Growth Inhibition Tumor Model Dosing Tumor Growth Inhibition (%) Reference
Apatinib Nasopharyngeal Carcinoma (CNE-2) XenograftNot SpecifiedSignificant inhibition[11]
Esophageal Squamous Cell Carcinoma XenograftNot SpecifiedSynergistic inhibition with chemotherapy[8]
Small Cell Lung Cancer (NCI-H345) XenograftNot SpecifiedSignificant reduction in tumor size[12]
Gastric Cancer (SGC-7901, BGC-823) XenograftNot SpecifiedSignificant delay in tumor growth[13]
Lung Cancer (PC9GR) Xenograft100 mg/kg dailyStronger anti-tumor effect in resistant cells[14]
DC101 Murine Mammary Carcinoma (4T1)800 µ g/dose every 3 days83%[15]
Murine Melanoma (B16)800 µ g/dose every 3 days75%[15]
Human Epidermoid Carcinoma (A431) Xenograft800 µ g/dose every 3 daysComplete inhibition[15]
Human Pancreatic Carcinoma (BxPC-3) Xenograft800 µ g/dose every 3 daysComplete inhibition[15]
Esophagogastric Adenocarcinoma Xenograft40 mg/kg twice a weekDelayed tumor growth[16]
Murine Breast Cancer (MMTV-PyVT)10 mg/kg (quarter-dose)Stabilized tumor growth[17]
Murine Breast Cancer (MMTV-PyVT)40 mg/kg (full-dose)Induced tumor regression[17]

Visualizing the Molecular and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway, a typical experimental workflow for evaluating these inhibitors, and a logical comparison of their mechanisms.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds mAb Monoclonal Antibody (Ramucirumab/DC101) mAb->VEGFR2 Blocks Binding P1 P VEGFR2->P1 Dimerization & Autophosphorylation Apatinib Apatinib Apatinib->P1 Inhibits ATP ATP ATP->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: VEGFR-2 Signaling and Inhibition.

Experimental_Workflow Experimental Workflow for Efficacy Testing cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Studies kinase_assay VEGFR-2 Kinase Assay (Biochemical) invivo_eval In-Vivo Efficacy Evaluation kinase_assay->invivo_eval cell_assay HUVEC Proliferation Assay (Cell-based) cell_assay->invivo_eval tube_formation Tube Formation Assay (Cell-based) tube_formation->invivo_eval xenograft Xenograft Tumor Model (e.g., in nude mice) data_analysis Data Analysis and Comparison xenograft->data_analysis start Compound Synthesis/ Antibody Production invitro_eval In-Vitro Efficacy Evaluation start->invitro_eval invitro_eval->kinase_assay invitro_eval->cell_assay invitro_eval->tube_formation invivo_eval->xenograft conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

Caption: Workflow for Efficacy Evaluation.

Logical_Comparison Logical Comparison of Inhibitor Classes cluster_small_molecule Small Molecule Inhibitor (Apatinib) cluster_mab Monoclonal Antibody (Ramucirumab/DC101) sm_target Intracellular Tyrosine Kinase Domain sm_moa ATP Competitive Inhibition sm_char Oral Bioavailability Broad Kinase Specificity (potential for off-target effects) mab_target Extracellular Ligand-Binding Domain mab_moa Blocks Ligand Binding mab_char Intravenous Administration High Target Specificity inhibitor_class VEGFR-2 Inhibitors cluster_small_molecule cluster_small_molecule inhibitor_class->cluster_small_molecule cluster_mab cluster_mab inhibitor_class->cluster_mab

Caption: Comparison of Inhibitor Classes.

Detailed Experimental Protocols

VEGFR-2 Kinase Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of isolated VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (Apatinib) and controls

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

  • Add 5 µL of the diluted compound or control to the wells of a 96-well plate.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence is measured using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[18][19][20]

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This cell-based assay assesses the effect of inhibitors on the proliferation of endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal medium (e.g., M199 or EBM-2) with low serum (e.g., 1-2% FBS)

  • VEGF-A

  • Test compounds (Apatinib, Ramucirumab) and controls

  • Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

  • 96-well tissue culture plates

Procedure:

  • Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well in EGM-2 and allow them to attach overnight.

  • Starve the cells for 4-6 hours in basal medium with low serum.

  • Replace the starvation medium with basal medium containing VEGF-A and serial dilutions of the test compounds or controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • The IC50 value is determined by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.[21][22][23][24]

In-Vivo Xenograft Tumor Model

This in-vivo model evaluates the efficacy of anti-cancer agents on tumor growth in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line (e.g., CNE-2, SGC-7901, PC9GR)

  • Phosphate-buffered saline (PBS) or appropriate vehicle

  • Matrigel (optional)

  • Test articles (Apatinib, DC101) and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Human tumor cells are cultured and harvested.

  • A suspension of tumor cells (typically 1-10 x 10⁶ cells) in PBS, with or without Matrigel, is injected subcutaneously into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • Treatment is initiated. Apatinib is typically administered orally daily, while DC101 is administered via intraperitoneal injection on a specified schedule (e.g., twice or three times a week).[8][11][12][13][14][15][16][25][26][27][28][29]

  • Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • The study is continued for a predetermined period or until tumors in the control group reach a specified size.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This guide provides a comparative overview of the preclinical efficacy of the small molecule VEGFR-2 inhibitor Apatinib and anti-VEGFR-2 monoclonal antibodies. The data presented in the tables, along with the illustrative diagrams and detailed experimental protocols, offer a valuable resource for researchers in the field of oncology and drug development. While both classes of drugs effectively inhibit the VEGFR-2 signaling pathway, their distinct mechanisms of action, pharmacokinetic properties, and specificity profiles warrant careful consideration in the design of future preclinical and clinical studies. Apatinib, with its oral bioavailability, represents a convenient therapeutic option, while the high specificity of monoclonal antibodies may offer a different therapeutic window. The choice between these modalities will ultimately depend on the specific cancer type, the desired therapeutic outcome, and the overall treatment strategy.

References

A Head-to-Head Analysis of Two Kinase Inhibitors: The Selective Vegfr-2-IN-11 Versus the Multi-Targeted Regorafenib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer drug discovery, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic therapy. This guide provides a detailed side-by-side analysis of two compounds that target this critical pathway: Vegfr-2-IN-11, a selective VEGFR-2 inhibitor, and regorafenib, a multi-kinase inhibitor with a broader target profile. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, potency, and the experimental frameworks used for their evaluation.

Mechanism of Action and Target Profile

This compound , also identified as compound 8h in the cited literature, is a potent and selective inhibitor of VEGFR-2.[1] Its primary mechanism of action is to block the ATP-binding site of the VEGFR-2 kinase, thereby preventing the autophosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, which are crucial for angiogenesis.

Regorafenib , on the other hand, is an oral multi-kinase inhibitor that targets a wider array of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2][3] While it potently inhibits VEGFR-2, it also demonstrates activity against other VEGFR isoforms, as well as PDGFR-β, FGFR, KIT, RET, and RAF-1.[3][4] This broad-spectrum activity allows regorafenib to simultaneously disrupt multiple signaling pathways that contribute to tumor growth and progression.

Comparative Efficacy: A Quantitative Look

The following tables summarize the in vitro potency of this compound and regorafenib against VEGFR-2 and a panel of cancer cell lines.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
This compoundVEGFR-260.27[1]
RegorafenibVEGFR-24.2[3][4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compoundHCT-116Colon Carcinoma8.62[1]
HEPG-2Hepatocellular Carcinoma10.18[1]
MCF-7Breast Adenocarcinoma4.92[1]
RegorafenibHCT-116Colon Carcinoma1.5 - 6[5][6]
HEPG-2Hepatocellular Carcinoma~5[7]
MCF-7Breast Adenocarcinoma8.39[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor This compound & Regorafenib Inhibitor->VEGFR2_dimer

VEGFR-2 Signaling Pathway Inhibition

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents add_components Add Kinase, Inhibitor, and Substrate to Plate prepare_reagents->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_signal Measure Signal (e.g., Luminescence) stop_reaction->read_signal analyze_data Analyze Data and Calculate IC50 read_signal->analyze_data end End analyze_data->end

General Kinase Inhibition Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize VEGFR-2 inhibitors.

VEGFR-2 Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the VEGFR-2 kinase activity (IC50).

  • Materials : Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, assay buffer, and a detection reagent (e.g., Kinase-Glo®).

  • Procedure :

    • Prepare a reaction mixture containing the VEGFR-2 enzyme and the substrate in the assay buffer.

    • Add serial dilutions of the test compound (this compound or regorafenib) to the wells of a 96-well plate.

    • Add the enzyme/substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and measure the remaining ATP using a detection reagent that produces a luminescent signal.

    • The luminescence is inversely proportional to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

  • Materials : Human cancer cell lines (e.g., HCT-116, HEPG-2, MCF-7), cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl).

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Materials : Immunocompromised mice (e.g., athymic nude mice), human cancer cells, Matrigel (optional), calipers, and the test compound formulated for administration (e.g., oral gavage).

  • Procedure :

    • Inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice. The cells may be mixed with Matrigel to enhance tumor formation.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or a vehicle control to the mice according to a predetermined schedule and dosage.

    • Measure the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

    • Evaluate the efficacy of the compound by comparing the tumor growth in the treated group to the control group.

Conclusion

The side-by-side analysis of this compound and regorafenib highlights two distinct strategies for targeting the VEGFR-2 pathway. This compound represents a more targeted approach, with its activity primarily focused on VEGFR-2. This selectivity could potentially lead to a more favorable side-effect profile by avoiding the off-target effects associated with multi-kinase inhibitors.

Regorafenib, with its broader inhibitory profile, offers the advantage of simultaneously disrupting multiple oncogenic signaling pathways. This multi-pronged attack may be more effective in overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways. The choice between a selective and a multi-targeted inhibitor will depend on the specific cancer type, its underlying genetic drivers, and the therapeutic window of the compound. The experimental data and protocols presented in this guide provide a foundational framework for the continued investigation and development of both classes of inhibitors in the pursuit of more effective cancer therapies.

References

Evaluating the Synergistic Effects of VEGFR-2 Inhibition with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of anti-angiogenic therapies, specifically those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with immunotherapy has emerged as a promising strategy in oncology. This guide provides a comprehensive overview of the rationale, preclinical and clinical evidence, and experimental methodologies for evaluating the synergistic effects of VEGFR-2 inhibitors, using established agents as surrogates for a novel compound like Vegfr-2-IN-11, in combination with immune checkpoint inhibitors.

The Rationale for Synergy: Reshaping the Tumor Microenvironment

VEGF-A, the primary ligand for VEGFR-2, is a key regulator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[1][2] Beyond its role in vascularization, VEGF-A also fosters an immunosuppressive tumor microenvironment (TME).[1][2] It achieves this by:

  • Impairing Dendritic Cell Maturation: Hindering the ability of these crucial antigen-presenting cells to activate anti-tumor T cells.[1][3]

  • Promoting Regulatory T cells (Tregs): Increasing the population of these immunosuppressive cells within the TME.[1]

  • Inducing T-cell Exhaustion: Directly inhibiting the function of cytotoxic CD8+ T cells.[1][3]

  • Creating a Physical Barrier: The abnormal and leaky vasculature promoted by VEGF can prevent immune cells from effectively infiltrating the tumor.[1]

By inhibiting VEGFR-2, anti-angiogenic agents can "normalize" the tumor vasculature, making it less tortuous and more permeable to immune cells.[4][5] This, in turn, can enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors (ICIs), which rely on a robust anti-tumor immune response. Preclinical studies have demonstrated that blocking the VEGF/VEGFR signaling pathway can augment T cell responses within the tumor.[4]

Preclinical and Clinical Evidence of Synergy

Numerous preclinical and clinical studies have provided evidence for the synergistic anti-tumor effects of combining VEGFR-2 inhibitors with immunotherapy.

Preclinical Data Summary

Preclinical studies in various murine tumor models have consistently shown that the combination of VEGFR-2 blockade with anti-PD-1/PD-L1 therapy results in enhanced anti-tumor activity compared to either monotherapy alone.[5][6] This enhanced efficacy is often associated with increased infiltration of CD8+ T cells into the tumor.[5][6][7]

VEGFR-2 Inhibitor Immunotherapy Tumor Model Key Findings Reference
DC101 (anti-mouse VEGFR-2)anti-PD-L1MC38 colon adenocarcinomaEnhanced anti-tumor activity, increased T cell infiltration, and establishment of immunological memory.[5][6]
Ramucirumab (anti-human VEGFR-2)Pembrolizumab (anti-PD-1)Syngeneic murine tumor modelsEnhanced anti-tumor efficacy and an enhanced immune activation signature.[6]
Apatinib (small molecule TKI)Not specifiedMurine tumor modelsA small dose was sufficient to increase T cell infiltration and reduce tumor-associated macrophages.[4]
Bevacizumab (anti-VEGF-A)CIK therapyNSCLC modelImproved therapeutic effect of CIKs therapy.[4]
Clinical Data Summary

The promising preclinical results have translated into successful clinical outcomes in various cancer types, leading to several FDA approvals for combination therapies.

VEGFR-2 Inhibitor Immunotherapy Cancer Type Key Clinical Trial Findings Reference
RamucirumabPembrolizumabMetastatic NSCLCDemonstrated a survival benefit in a Phase II trial for patients who had progressed on chemoimmunotherapy.[3]
Lenvatinib (multi-TKI including VEGFR-2)PembrolizumabAdvanced Renal Cell CarcinomaSuperior progression-free survival (PFS) and overall survival (OS) compared to sunitinib.[8]
Axitinib (VEGFR TKI)PembrolizumabAdvanced Renal Cell CarcinomaSignificantly longer PFS compared to sunitinib.[8]
BevacizumabAtezolizumabUnresectable Hepatocellular CarcinomaImproved OS and PFS compared to sorafenib.[9]

It is important to note that not all clinical trials have shown a benefit. For instance, in the second-line treatment of advanced non-small cell lung cancer (NSCLC), the combination of an immune checkpoint inhibitor with a VEGF tyrosine kinase inhibitor (TKI) did not demonstrate a clear advantage over docetaxel.[10]

Experimental Protocols for Evaluating Synergy

A systematic approach is crucial for evaluating the synergistic potential of a novel VEGFR-2 inhibitor like this compound with immunotherapy.

In Vitro Assays

While the primary synergistic mechanism is TME-focused, in vitro assays can provide initial insights into direct effects on immune cells.

1. T-cell Activation and Proliferation Assays:

  • Protocol: Co-culture human or murine T cells with tumor cells in the presence of the VEGFR-2 inhibitor, an immune checkpoint inhibitor (e.g., anti-PD-1), or the combination. T-cell activation can be assessed by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry. Proliferation can be measured using assays like CFSE dilution.

  • Purpose: To determine if the VEGFR-2 inhibitor directly modulates T-cell function.

2. Dendritic Cell Maturation Assay:

  • Protocol: Isolate monocytes and differentiate them into dendritic cells (DCs). Culture the DCs with tumor-conditioned media (containing VEGF) in the presence or absence of the VEGFR-2 inhibitor. Assess DC maturation by measuring the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II by flow cytometry.

  • Purpose: To evaluate the ability of the VEGFR-2 inhibitor to reverse VEGF-mediated immunosuppression of DCs.

In Vivo Murine Tumor Models

Syngeneic mouse tumor models are the gold standard for evaluating the in vivo efficacy of combination immunotherapy.

1. Tumor Growth Inhibition Studies:

  • Protocol: Implant tumor cells (e.g., MC38 colon cancer, B16 melanoma) into immunocompetent mice. Once tumors are established, randomize mice into four groups: vehicle control, VEGFR-2 inhibitor alone, immunotherapy alone, and the combination. Measure tumor volume regularly. At the end of the study, tumors can be harvested for further analysis.

  • Purpose: To determine the in vivo anti-tumor efficacy of the combination therapy.

2. Immunophenotyping of the Tumor Microenvironment:

  • Protocol: At various time points during the tumor growth inhibition study, harvest tumors and spleens. Prepare single-cell suspensions and perform multi-color flow cytometry to analyze the immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs, myeloid-derived suppressor cells, macrophages).

  • Purpose: To characterize the changes in the immune landscape of the TME induced by the different treatments.

3. Immunohistochemistry (IHC):

  • Protocol: Fix and embed harvested tumors in paraffin. Perform IHC staining for markers of interest, such as CD31 (to assess vessel density and normalization), CD8 (to visualize T-cell infiltration), and FoxP3 (to identify Tregs).

  • Purpose: To spatially visualize the effects of the treatment on the tumor vasculature and immune cell infiltration.

Synergy Analysis

The synergistic, additive, or antagonistic effect of the drug combination can be quantified using mathematical models such as the Loewe additivity model or the Bliss independence model.[11] Software like CompuSyn can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11]

Visualizing the Mechanisms and Workflows

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Permeability Vascular Permeability NO->Permeability

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

Synergistic Mechanism of VEGFR-2 Inhibition and Immunotherapy

Synergy_Mechanism cluster_TME Tumor Microenvironment cluster_Therapy Combination Therapy cluster_Outcome Synergistic Anti-Tumor Effect Tumor Tumor Cells VEGFA VEGF-A Tumor->VEGFA Secretes AbnormalVasculature Abnormal Vasculature VEGFA->AbnormalVasculature Immunosuppression Immunosuppression (Tregs, MDSCs, DC dysfunction) VEGFA->Immunosuppression TCellExclusion T-Cell Exclusion AbnormalVasculature->TCellExclusion VEGFR2_Inhibitor This compound VEGFR2_Inhibitor->VEGFA Blocks signaling VesselNormalization Vessel Normalization VEGFR2_Inhibitor->VesselNormalization ReducedImmunosuppression Reduced Immunosuppression VEGFR2_Inhibitor->ReducedImmunosuppression Immunotherapy Immunotherapy (e.g., anti-PD-1) TCellInfiltration Increased T-Cell Infiltration Immunotherapy->TCellInfiltration Enhances function of VesselNormalization->TCellInfiltration TumorRegression Tumor Regression TCellInfiltration->TumorRegression ReducedImmunosuppression->TCellInfiltration

Caption: Mechanism of synergy between VEGFR-2 inhibition and immunotherapy.

Experimental Workflow for Evaluating Synergy

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies (Syngeneic Mouse Model) cluster_Analysis Data Analysis TCellAssay T-Cell Activation/ Proliferation Assays SynergyCalc Synergy Calculation (e.g., Combination Index) TCellAssay->SynergyCalc DCAssay Dendritic Cell Maturation Assay DCAssay->SynergyCalc TumorImplantation Tumor Cell Implantation Treatment Treatment Groups: - Vehicle - this compound - Immunotherapy - Combination TumorImplantation->Treatment TumorMonitoring Tumor Volume Monitoring Treatment->TumorMonitoring EndpointAnalysis Endpoint Analysis TumorMonitoring->EndpointAnalysis TumorMonitoring->SynergyCalc FlowCytometry Immunophenotyping (Flow Cytometry) EndpointAnalysis->FlowCytometry IHC Immunohistochemistry (CD8, CD31, FoxP3) EndpointAnalysis->IHC

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Vegfr-2-IN-11

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of the potent kinase inhibitor Vegfr-2-IN-11 are critical for ensuring laboratory safety and research integrity. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Please note that a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the following guidance is based on best practices for handling potent small molecule kinase inhibitors and the available safety information for the closely related compound, VEGFR2-IN-1.

As a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this compound is a valuable tool in cancer research and drug development. However, its biological activity necessitates careful handling to minimize exposure and ensure a safe laboratory environment. The analogous compound, VEGFR2-IN-1, is classified as harmful if swallowed and very toxic to aquatic life, highlighting the need for stringent safety measures.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound, a thorough risk assessment must be conducted. All personnel must be trained in the safe handling of potent compounds. The following PPE is mandatory:

  • Gloves: Two pairs of nitrile gloves resistant to chemotherapy drugs should be worn at all times. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A dedicated, disposable, back-closing lab coat made of a low-permeability fabric is required.

  • Respiratory Protection: When handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation.

Operational Plan: From Receipt to Use

A clear and systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don the appropriate PPE before opening the package in a designated containment area, such as a chemical fume hood.

  • Verify the contents against the shipping documents.

2. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Follow the manufacturer's specific storage temperature recommendations, which are typically -20°C for the powder form.

3. Preparation of Solutions:

  • All manipulations involving the solid compound, such as weighing and preparing stock solutions, must be performed in a certified chemical fume hood or a biological safety cabinet to minimize aerosol generation.

  • Use a dedicated set of equipment (e.g., spatulas, weighing paper, and glassware) for handling the compound.

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

4. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard symbols.

  • Conduct all experimental procedures involving the compound in a manner that minimizes the generation of aerosols and splashes.

  • After use, decontaminate all work surfaces with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal Method: All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, the following table provides data for the analogous compound, VEGFR2-IN-1, for reference.

PropertyValue
Hazard Class (GHS) Acute toxicity, Oral (Category 4)
Acute aquatic toxicity (Category 1)
Chronic aquatic toxicity (Category 1)
Hazard Statements H302: Harmful if swallowed.
H410: Very toxic to aquatic life with long lasting effects.
Storage Temperature -20°C (as powder)

Disclaimer: This data is for the analogous compound VEGFR2-IN-1 and should be used as a reference only. It is imperative to consult the supplier-provided Safety Data Sheet for this compound for specific and accurate information.

Experimental Protocols

General Protocol for Handling Potent Kinase Inhibitors:

  • Preparation: Before starting any experiment, ensure all necessary PPE is available and in good condition. Prepare the work area by covering it with absorbent, disposable bench paper.

  • Weighing: Tare a tared weigh boat within a chemical fume hood. Carefully add the required amount of the powdered inhibitor using a dedicated spatula.

  • Solubilization: Add the desired solvent to the powder in the weigh boat or transfer the powder to a vial before adding the solvent. Gently swirl to dissolve.

  • Dilution: Perform all serial dilutions within the chemical fume hood.

  • Cell Culture Application: When adding the inhibitor to cell cultures, use a calibrated pipette and dispense the liquid slowly against the side of the well to avoid aerosol formation.

  • Incubation: Incubate treated cells in a clearly labeled incubator.

  • Post-Experiment: Decontaminate all surfaces and equipment. Dispose of all waste as per the disposal plan.

Visual Guidance: Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Package Unpack Unpack in Fume Hood Receive->Unpack Store Store Securely Unpack->Store Weigh Weigh Powder in Fume Hood Store->Weigh Prepare Prepare Stock Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Waste Segregate & Label Waste Decontaminate->Waste Dispose Dispose via Approved Vendor Waste->Dispose

Caption: Workflow for the safe handling of this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (<5mL or <5g) Assess->SmallSpill Small LargeSpill Large Spill (>5mL or >5g) Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Contain Contain Spill with Absorbent Material PPE->Contain Clean Clean Area with Detergent & Water Contain->Clean Dispose Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose ContactEHS->PPE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.